2-Amino-4-nitrobenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c8-4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKYODIBWNIWDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456854 | |
| Record name | 2-amino-4-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87376-25-8 | |
| Record name | 2-amino-4-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-nitrobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Amino-4-nitrobenzonitrile CAS number lookup
CAS Number: 87376-25-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-nitrobenzonitrile is a substituted aromatic compound with the chemical formula C₇H₅N₃O₂. Its structure incorporates an amino group, a nitro group, and a nitrile moiety on a benzene ring, making it a versatile intermediate in organic synthesis. The strategic placement of these functional groups allows for a variety of chemical transformations, rendering it a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical and physical properties, safety information, a plausible synthetic route, and predicted spectroscopic data.
Physicochemical and Spectroscopic Data
Quantitative experimental data for this compound is not extensively available in public literature. The following tables summarize available and predicted data to serve as a reference for researchers.
Physical and Chemical Properties
| Property | Value | Source/Reference |
| CAS Number | 87376-25-8 | --INVALID-LINK-- |
| Molecular Formula | C₇H₅N₃O₂ | --INVALID-LINK-- |
| Molecular Weight | 163.13 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 158-163 °C | --INVALID-LINK--[1] |
| Boiling Point | 414.1 °C at 760 mmHg | --INVALID-LINK-- |
| Solubility | While specific data is unavailable, it is expected to be soluble in polar aprotic solvents like DMSO and DMF, and sparingly soluble in polar protic solvents like methanol and ethanol, with poor solubility in water, similar to other nitrobenzonitriles. | Inferred from related compounds |
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons are expected in the range of δ 7.0-8.5 ppm. The amino protons (-NH₂) would likely appear as a broad singlet between δ 5.0-6.0 ppm. |
| ¹³C NMR | Aromatic carbons are expected between δ 110-150 ppm. The nitrile carbon (C≡N) is anticipated around δ 115-120 ppm. |
| IR (Infrared) | - N-H stretching (primary amine): 3300-3500 cm⁻¹ (likely two bands) - C≡N stretching (nitrile): 2210-2230 cm⁻¹ - N-O stretching (nitro group): 1475-1550 cm⁻¹ (asymmetric) and 1290-1360 cm⁻¹ (symmetric)[2] - Aromatic C=C stretching: 1580-1620 cm⁻¹ |
| Mass Spectrometry (MS) | Expected molecular ion peak [M]⁺ at m/z = 163. Fragmentation may involve the loss of NO₂, CN, or HCN. |
Experimental Protocols
Plausible Synthetic Route: Amination of 2-Chloro-4-nitrobenzonitrile
A common method for the synthesis of aminobenzonitriles is the nucleophilic aromatic substitution of a halogenated precursor. The following is a plausible experimental protocol for the synthesis of this compound from 2-chloro-4-nitrobenzonitrile.
Reaction Scheme:
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-nitrobenzonitrile
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Amino-4-nitrobenzonitrile, a key intermediate in synthetic and medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of available data, experimental protocols, and logical workflows to support research and development activities.
Core Physicochemical Data
Quantitative data for this compound is summarized below. Due to limited direct experimental data for some properties, values for structurally similar isomers are included as predictive estimates.
| Property | Value | Source |
| CAS Number | 87376-25-8 | [1][2][3][4] |
| Molecular Formula | C₇H₅N₃O₂ | [2][3][4] |
| Molecular Weight | 163.14 g/mol | [3] |
| Physical Form | Solid, Powder | [2] |
| Purity | ≥95% - 97% | [2][4] |
| Melting Point | 200-207 °C (for isomer 2-Amino-5-nitrobenzonitrile) | |
| IUPAC Name | This compound | [2] |
| InChI Key | WLKYODIBWNIWDK-UHFFFAOYSA-N | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and analytical characterization of this compound and related compounds are crucial for reproducible research.
Synthesis of this compound
A plausible synthetic route involves the nitration of 2-amino-4-methoxybenzonitrile.[5] A general protocol is as follows:
-
Dissolution : Dissolve the starting material, 2-amino-4-methoxybenzonitrile, in a suitable solvent such as concentrated sulfuric acid at a reduced temperature (e.g., 0-5 °C).[5]
-
Nitration : Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.[5]
-
Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
-
Quenching : Carefully pour the reaction mixture onto crushed ice to precipitate the product.[5]
-
Neutralization : Neutralize the solution with a base (e.g., sodium hydroxide solution) to a pH of approximately 7.[5]
-
Extraction : Extract the product with an organic solvent (e.g., ethyl acetate).[5]
-
Drying and Concentration : Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate it under reduced pressure.[5]
-
Purification : Purify the crude product by column chromatography on silica gel.[5]
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) for Purity Analysis [6]
-
Instrumentation : A standard HPLC system equipped with a UV detector, autosampler, and column oven.[6]
-
Column : A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase : A gradient of acetonitrile and water, often with 0.1% formic acid to improve peak shape.[6]
-
Sample Preparation : Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[6]
-
Example HPLC Conditions :
-
Injection Volume: 10 µL
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm (or the wavelength of maximum absorbance)[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation [6]
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[6]
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) may be used as an internal standard.[6]
-
Acquisition Parameters (¹H NMR) :
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.[6]
-
-
Acquisition Parameters (¹³C NMR) :
-
Pulse Program: Proton-decoupled.
-
A higher number of scans will be required compared to ¹H NMR.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification [6]
-
Instrumentation : An FTIR spectrometer.[6]
-
Sample Preparation :
-
FTIR Acquisition :
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Purity [7]
-
Instrumentation : A GC system coupled to a mass spectrometer.[7]
-
Sample Preparation : Dissolve the sample in a GC-compatible solvent such as dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.[6]
-
Example GC-MS Conditions :
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[6]
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Logical Workflow in Drug Discovery
This compound serves as a valuable building block in medicinal chemistry, particularly as a precursor for the synthesis of quinazoline-based pharmaceuticals, such as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[8] The following diagram illustrates a logical workflow for its utilization in a drug discovery program.
Caption: A logical workflow for the utilization of this compound in a drug discovery program.
References
2-Amino-4-nitrobenzonitrile molecular structure and weight
An In-depth Technical Guide to 2-Amino-4-nitrobenzonitrile
This technical guide provides a comprehensive overview of the molecular structure, weight, and synthetic methodologies related to this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular Structure and Properties
This compound is an organic compound featuring an amino group, a nitro group, and a nitrile group attached to a benzene ring.
Data Presentation
| Property | Value |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₇H₅N₃O₂[2][3] |
| Molecular Weight | 163.1 g/mol [2] / 163.14 g/mol [1][3] |
| CAS Number | 87376-25-8[1][2][3][4] |
| Physical Form | Solid[1] |
Experimental Protocols
Synthesis of 2-Amino-4-nitrophenol from 2,4-Dinitrophenol
This protocol details the partial reduction of 2,4-dinitrophenol using sodium sulfide.
Materials:
-
2,4-dinitrophenol
-
Ammonium chloride
-
Concentrated aqueous ammonia (28%)
-
Sodium sulfide (60% fused)
-
Glacial acetic acid
-
Activated carbon (e.g., Norit)
-
Water
Equipment:
-
5-L three-necked flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Steam bath
-
Büchner funnel
-
5-L round-bottomed flask
-
Filtration apparatus
Procedure:
-
In the 5-L three-necked flask, a suspension of 300 g (1.63 moles) of 2,4-dinitrophenol in 2.5 L of water is prepared.
-
With stirring, 600 g (11.6 moles) of ammonium chloride and 100 ml of concentrated aqueous ammonia are added.
-
The mixture is heated to 85°C using a steam bath.
-
The heat source is removed, and the mixture is allowed to cool.
-
At 70°C, 700 g (5.4 moles) of 60% fused sodium sulfide is added in portions of approximately 100 g every 5 minutes. The temperature should be maintained between 80-85°C, using a wet cloth to cool the flask if necessary.
-
After the addition is complete, the reaction mixture is heated at 85°C for an additional 15 minutes.
-
The hot mixture is filtered through a preheated Büchner funnel.
-
The filtrate is collected in a 5-L round-bottomed flask and cooled overnight with cold water.
-
The resulting crystals are filtered and pressed to remove excess liquid.
-
The solid is dissolved in 1.5 L of boiling water and acidified with approximately 100 ml of glacial acetic acid.
-
10 g of activated carbon is added, and the solution is heated and filtered while hot.
-
The solution is cooled to 20°C to allow for crystallization.
-
The brown crystals of 2-amino-4-nitrophenol are collected by filtration and dried. The expected yield is 160–167 g (64–67%).[5]
Mandatory Visualization
The following diagram illustrates a logical workflow for a generic nucleophilic aromatic substitution, a common strategy for synthesizing substituted benzonitriles.
Caption: A logical workflow for the synthesis of aminobenzonitrile derivatives.
References
Navigating the Solubility Landscape of 2-Amino-4-nitrobenzonitrile: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the solubility of 2-Amino-4-nitrobenzonitrile in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document provides a framework for systematic data collection and outlines detailed experimental protocols for determining the solubility of this compound.
Introduction
This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is fundamental for its synthesis, purification, formulation, and biological screening. The presence of an amino group, a nitro group, and a nitrile moiety suggests a complex solubility profile that is highly dependent on the nature of the solvent. This guide offers standardized methodologies to enable researchers to generate reliable and comparable solubility data.
Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not widely published. Therefore, the following table is provided as a template for researchers to systematically record their experimentally determined solubility values. It is recommended to determine solubility at various temperatures to understand the thermodynamic properties of the dissolution process.
Table 1: Experimental Solubility of this compound
| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Mole Fraction (x) |
| Protic | Methanol | ||||
| Ethanol | |||||
| Isopropanol | |||||
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | ||||
| Dimethylformamide (DMF) | |||||
| Acetonitrile | |||||
| Aprotic Nonpolar | Toluene | ||||
| Hexane | |||||
| Ethers | Tetrahydrofuran (THF) | ||||
| 1,4-Dioxane | |||||
| Esters | Ethyl Acetate | ||||
| Ketones | Acetone |
Based on the behavior of structurally similar compounds, such as other nitrobenzonitriles, it is anticipated that this compound will exhibit higher solubility in polar aprotic solvents like DMSO and DMF, and lower solubility in nonpolar solvents like hexane.
Experimental Protocols for Solubility Determination
The following section details a standardized experimental protocol for determining the solubility of this compound in organic solvents. The isothermal shake-flask method is a reliable and widely used technique for generating accurate equilibrium solubility data.
Objective
To determine the equilibrium solubility of this compound in a selection of organic solvents at a constant temperature.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Screw-cap vials or flasks
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Calibrated thermometer
Experimental Workflow
The key steps in the experimental workflow for determining the solubility of this compound are illustrated in the diagram below.
An In-depth Technical Guide to the Synthesis and Discovery of 2-Amino-4-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-nitrobenzonitrile is a substituted aromatic compound with the chemical formula C₇H₅N₃O₂.[1] Its molecular structure, featuring an amino group, a nitro group, and a nitrile moiety on a benzene ring, makes it a potentially valuable building block in medicinal chemistry and materials science. The strategic placement of these functional groups offers multiple avenues for chemical modification, enabling the synthesis of diverse molecular architectures. This guide provides a comprehensive overview of the available information on the synthesis, properties, and potential applications of this compound, drawing upon data from analogous compounds due to the limited availability of direct experimental data for the title compound.
Physicochemical and Spectral Data
While extensive experimental data for this compound is not widely published, the following tables summarize its known properties and predicted spectral data based on its chemical structure and data from similar compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 87376-25-8 | [1][2] |
| Molecular Formula | C₇H₅N₃O₂ | [1] |
| Molecular Weight | 163.14 g/mol | [1] |
| Physical Form | Solid | |
| Purity | 95-98% (as commercially available) | [1] |
| IUPAC Name | This compound |
Table 2: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 8.2 | Singlet | 1H | Aromatic H |
| ~6.2 - 6.5 | Singlet | 1H | Aromatic H |
| ~5.5 - 6.0 | Broad Singlet | 2H | -NH₂ |
Predicted in a suitable deuterated solvent such as CDCl₃ or DMSO-d₆.
Table 3: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~145 - 150 | C-NH₂ |
| ~135 - 140 | C-NO₂ |
| ~120 - 125 | Aromatic CH |
| ~115 - 120 | C-CN |
| ~100 - 105 | Aromatic CH |
| ~95 - 100 | C-CN |
Predicted in a suitable deuterated solvent such as CDCl₃ or DMSO-d₆.
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Doublet | N-H stretch (primary amine) |
| ~2230 - 2210 | Strong | C≡N stretch (nitrile) |
| 1620 - 1580 | Medium | Aromatic C=C stretch |
| 1550 - 1490 | Strong | Asymmetric NO₂ stretch |
| 1350 - 1300 | Strong | Symmetric NO₂ stretch |
Synthesis and Discovery
The synthesis of this compound can be approached through several plausible routes, primarily involving the nitration of a substituted benzonitrile precursor. The following protocols are adapted from established procedures for structurally related compounds.
Proposed Synthetic Route
A viable pathway to this compound involves the direct nitration of 2-aminobenzonitrile. However, the presence of the activating amino group can lead to challenges in controlling the regioselectivity and potential for over-nitration. A more controlled approach involves the protection of the amino group prior to nitration, followed by deprotection.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are detailed experimental protocols adapted from the synthesis of analogous compounds.[3]
Step 1: Acetylation of 2-Aminobenzonitrile (Protection of Amino Group)
-
Dissolve 2-aminobenzonitrile in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add acetic anhydride dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash thoroughly with cold distilled water until the filtrate is neutral, and dry under vacuum to obtain N-(2-cyanophenyl)acetamide.[3]
Step 2: Nitration of N-(2-cyanophenyl)acetamide
-
In a round-bottom flask, dissolve the N-(2-cyanophenyl)acetamide from Step 1 in concentrated sulfuric acid at 0°C in an ice-salt bath.
-
Slowly add fuming nitric acid dropwise, ensuring the temperature is maintained between 0 and 5°C.
-
After the addition, continue stirring the mixture at this temperature for 2-3 hours.
-
Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product.
-
Filter the precipitate, wash with copious amounts of cold water until the washings are neutral, and dry to yield N-(2-cyano-5-nitrophenyl)acetamide.[3]
Step 3: Deprotection of the Amino Group
-
Suspend the N-(2-cyano-5-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and then pour it onto crushed ice.
-
Neutralize the solution by the slow addition of a 10% sodium hydroxide solution until a pH of 7-8 is reached, precipitating the product.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain pure this compound.[3]
Purification and Characterization
Purification of the crude product is essential to obtain high-purity this compound for subsequent applications.
Purification Techniques
-
Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent will dissolve the compound when hot but not at room temperature.[4] Ethanol or ethanol/water mixtures are often good starting points for compounds of this type.[4]
-
Column Chromatography: For more challenging separations or to remove closely related impurities, column chromatography on silica gel is an effective technique.[4] A mobile phase of hexane and ethyl acetate with a gradually increasing polarity can be employed.[4]
Characterization Workflow
A combination of analytical techniques should be used to confirm the structure and assess the purity of the synthesized this compound.
References
An In-depth Technical Guide to the Safety and Handling of 2-Amino-4-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Amino-4-nitrobenzonitrile (CAS No. 87376-25-8), a chemical intermediate utilized in laboratory and manufacturing settings. Due to the limited availability of extensive toxicological data, a cautious approach is imperative. The following sections detail known hazards, protective measures, and emergency procedures to ensure safe laboratory practices.
Section 1: Hazard Identification and Classification
GHS Hazard Statements:
-
Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Causes skin irritation.[3]
-
Causes serious eye irritation.[3]
Signal Word: Warning[3]
Pictogram:
-
Exclamation mark[2]
Section 2: Toxicological Summary
Comprehensive toxicological properties of this compound have not been thoroughly investigated.[1] Chronic effects are not well-documented, but prolonged exposure to aromatic nitro compounds may pose risks to the blood, liver, and kidneys.[2] No data is available to classify it as a carcinogen, mutagen, or reproductive toxin.[2]
| Toxicological Endpoint | Data |
| Acute Oral Toxicity | No data available |
| Acute Dermal Toxicity | No data available |
| Acute Inhalation Toxicity | No data available |
| Skin Corrosion/Irritation | Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3] |
| Respiratory or Skin Sensitization | Not classified as a known sensitizer.[2] |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA.[1][2] |
| Reproductive Toxicity | No data available |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available |
| Aspiration Hazard | No data available |
Section 3: Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure. The following table outlines recommended PPE based on general laboratory safety standards for handling hazardous powders.[4][5][6]
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield may also be necessary.[1][7][8] | Protects against dust particles and chemical splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) inspected prior to use. An impervious lab coat or disposable coveralls should be worn.[1][4][5] | Prevents dermal absorption, a potential route of exposure for nitrile compounds. Protects personal clothing from contamination. |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU) particle respirator. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridge should be used. All respirators must be NIOSH (US) or CEN (EU) approved.[1] | Minimizes inhalation of dust particles. The level of respiratory protection should be based on a risk assessment of the specific laboratory procedure. |
Logical Workflow for Donning and Doffing PPE
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Section 4: Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial for minimizing risk.
Handling:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][9][10]
-
The substance is reported to be hygroscopic and should be stored under an inert gas.[1]
Section 5: First Aid Measures
In the event of exposure, immediate medical attention is recommended. Always show the safety data sheet to the attending physician.[1]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Consult a physician.[1][11] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Consult a physician.[1][11] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Consult a physician.[1][11] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][11] |
First Aid Decision Pathway
Caption: Decision pathway for first aid response following exposure.
Section 6: Accidental Release and Fire-Fighting Measures
Accidental Release:
-
Evacuate personnel to a safe area.[1]
-
Ensure adequate ventilation.[1]
-
Wear appropriate personal protective equipment as detailed in Section 3.[1]
-
Avoid breathing dust, vapors, mist, or gas.[1]
-
Prevent the substance from entering drains.[1]
-
For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal. Avoid creating dust.[4][9]
Fire-Fighting:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Hazardous Combustion Products: In the event of a fire, toxic gases such as carbon oxides, nitrogen oxides (NOx), and hydrogen cyanide may be generated.[11][12]
-
Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9][11]
Section 7: Disposal Considerations
Disposal of this compound and its contaminated packaging must be handled as hazardous waste.
-
Method of Disposal: The recommended method is to burn the substance in a chemical incinerator equipped with an afterburner and scrubber.[1][4]
-
Engage a licensed professional waste disposal service for disposal of this material.[1][4]
-
Do not allow the product to enter drains or waterways.[1]
-
Contaminated packaging should be disposed of as unused product.[1]
Section 8: Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The hazard classifications are typically derived from data on structurally analogous compounds and computational toxicology models. For researchers needing to conduct their own safety assessments, standard OECD guidelines for testing of chemicals should be consulted for methodologies on acute toxicity, skin and eye irritation, and mutagenicity.
Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a manufacturer-provided Safety Data Sheet (SDS). Always consult the official SDS for the most accurate and up-to-date information before handling this chemical. All laboratory work should be conducted by trained personnel in accordance with established safety protocols and regulations.
References
- 1. capotchem.cn [capotchem.cn]
- 2. 3-Amino-4-Nitrobenzonitrile MSDS/SDS | Supplier & Distributor [nj-finechem.com]
- 3. This compound | 87376-25-8 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. fishersci.com [fishersci.com]
- 8. epa.gov [epa.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
2-Amino-4-nitrobenzonitrile: A Technical Guide for Researchers
An In-depth Overview of a Key Synthetic Intermediate
This technical guide provides a comprehensive overview of 2-Amino-4-nitrobenzonitrile, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details its commercial availability, physicochemical properties, and safety and handling protocols. Due to the limited availability of published experimental data specific to this compound, this guide also presents predictive information based on closely related analogs to inform potential applications and research directions.
Commercial Availability and Supplier Information
This compound is commercially available from various chemical suppliers. It is typically offered in research quantities with purities generally ranging from 95% to over 97%. Researchers interested in procuring this compound should refer to the suppliers listed below for current stock and pricing information.[1][2][3][4][5]
Table 1: Commercial Supplier Overview
| Supplier | Purity | Notes |
| Sigma-Aldrich | 95% | Available through various partner labs.[2] |
| CP Lab Safety | min 97% | Sold for professional manufacturing, research, and industrial use only.[1][3] |
| Oakwood Chemical | Not specified | Provides basic physicochemical data.[4] |
| ChemicalBook | ≥99% | Lists multiple suppliers, primarily based in China.[5] |
Physicochemical and Spectroscopic Data
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 87376-25-8 | [1][2][3][4][5] |
| Molecular Formula | C₇H₅N₃O₂ | [1][2][3][4] |
| Molecular Weight | 163.13 g/mol | [1][3] |
| Appearance | Solid | [2] |
| Purity | 95% to ≥99% | [2][5] |
| IUPAC Name | This compound | [2] |
| InChI Key | WLKYODIBWNIWDK-UHFFFAOYSA-N | [2] |
Spectroscopic Characterization (Predictive)
While specific, experimentally verified spectra for this compound are not widely published, the following are expected characteristics based on the functional groups present and data from analogous compounds such as other substituted aminonitrobenzenes.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro and nitrile groups and the electron-donating amino group.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the nitrile carbon, and the carbons bearing the amino and nitro groups. The chemical shifts will be characteristic of the electronic environment of each carbon atom.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (163.13 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments.
Safety and Handling
This compound should be handled with care in a laboratory setting. The following information is derived from available Safety Data Sheets (SDS).
Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and eye irritation and may cause respiratory irritation.[6]
Table 3: GHS Hazard Statements for this compound
| Hazard Code | Statement |
| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[6]
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
First Aid Measures:
-
If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[6]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]
Experimental Protocols (Hypothetical)
Disclaimer: The following experimental protocol is a hypothetical synthesis based on general principles of organic chemistry for the preparation of similar compounds. It has not been experimentally validated for this compound and should be adapted and optimized by qualified researchers.
A plausible synthetic route to this compound could involve the nitration of 2-aminobenzonitrile. However, direct nitration of anilines can be challenging due to the high reactivity of the amino group and its sensitivity to strong acids. A common strategy to overcome this is to first protect the amino group.
Hypothetical Synthesis Workflow:
Caption: A hypothetical three-step synthesis of this compound.
Detailed Hypothetical Methodology:
-
Protection of the Amino Group: 2-Aminobenzonitrile would be reacted with an acylating agent, such as acetic anhydride, in the presence of a base like pyridine to form the corresponding acetamide. This protects the amino group from the harsh conditions of the subsequent nitration step.
-
Nitration: The protected intermediate would then be subjected to nitration using a mixture of nitric acid and sulfuric acid at low temperatures to introduce the nitro group onto the aromatic ring. The position of nitration would be directed by the existing substituents.
-
Deprotection: Finally, the protecting acetyl group would be removed by acid or base-catalyzed hydrolysis to yield the desired this compound.
Purification and Characterization Workflow:
Caption: A general workflow for the purification and characterization of a synthesized chemical compound.
Biological Activity and Signaling Pathways
There is currently a lack of specific published data on the biological activity and mechanism of action of this compound. The presence of the nitro group and the benzonitrile scaffold suggests potential for biological activity, as these moieties are found in numerous pharmacologically active compounds.[7][8][9]
-
Nitroaromatic Compounds: The nitro group is a known pharmacophore in various drugs, contributing to antimicrobial, anticancer, and other therapeutic effects.[9] Its biological activity is often mediated through redox cycling.[9]
-
Nitrile-Containing Pharmaceuticals: The nitrile group is present in a wide range of approved drugs and acts as a key pharmacophore, often participating in hydrogen bonding or acting as a bioisostere.[8]
It is important to note that while the structurally related compound, 2-Amino-4-methoxy-5-nitrobenzonitrile, is a known precursor to the EGFR inhibitor Gefitinib, there is no evidence to suggest that this compound is involved in the same signaling pathway. Further research, including biological screening and mechanistic studies, is required to elucidate any potential therapeutic applications of this compound.
Conclusion
This compound is a commercially available chemical intermediate with potential for use in organic synthesis and drug discovery. While there is a significant gap in the publicly available experimental data regarding its synthesis, spectroscopic characterization, and biological activity, this technical guide provides a foundational understanding based on its known properties and data from analogous compounds. Researchers are encouraged to perform thorough experimental validation for any intended application.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 87376-25-8 [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound [oakwoodchemical.com]
- 5. This compound | 87376-25-8 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Proton NMR Table [www2.chemistry.msu.edu]
- 8. 4-Nitrobenzonitrile(619-72-7) 1H NMR [m.chemicalbook.com]
- 9. 2-Aminobenzonitrile(1885-29-6) 1H NMR spectrum [chemicalbook.com]
Theoretical Exploration of 2-Amino-4-nitrobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies on 2-Amino-4-nitrobenzonitrile, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and theoretical data for this specific compound, this document leverages findings from closely related analogs, such as 2-amino-5-nitrobenzonitrile and other substituted benzonitriles, to provide a predictive framework for its structural, spectroscopic, and electronic properties.
Molecular Structure and Geometry
The molecular structure of this compound is characterized by a benzene ring substituted with an amino group (-NH₂), a nitro group (-NO₂), and a nitrile group (-C≡N). The interplay of the electron-donating amino group and the electron-withdrawing nitro and nitrile groups significantly influences the molecule's geometry and electronic properties.
Table 1: Predicted Geometrical Parameters for this compound (Based on Analogous Compounds)
| Parameter | Predicted Value |
| C-C (aromatic) | ~1.39 Å |
| C-NH₂ | ~1.37 Å |
| C-NO₂ | ~1.47 Å |
| C-C≡N | ~1.45 Å |
| C≡N | ~1.15 Å |
| C-C-C (aromatic) | ~120° |
| H-N-H | ~115° |
| O-N-O | ~125° |
Vibrational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman, provides valuable information about the functional groups present in a molecule. Theoretical calculations are used to predict the vibrational frequencies and assign them to specific vibrational modes.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amino (-NH₂) | N-H symmetric stretch | 3300 - 3400 |
| N-H asymmetric stretch | 3400 - 3500 | |
| N-H bending | 1600 - 1650 | |
| Nitrile (-C≡N) | C≡N stretch | 2210 - 2230 |
| Nitro (-NO₂) | NO₂ asymmetric stretch | 1500 - 1550 |
| NO₂ symmetric stretch | 1340 - 1380 | |
| Aromatic Ring | C-H stretch | 3000 - 3100 |
| C=C stretch | 1450 - 1600 |
The position of the C≡N stretching vibration is sensitive to the electronic environment. Electron-withdrawing groups tend to increase the wavenumber, while electron-donating groups decrease it.[2]
Electronic Properties
The electronic properties of this compound, such as the distribution of electron density and the energies of frontier molecular orbitals, are crucial for understanding its reactivity and potential applications.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. For similar aromatic compounds, the HOMO-LUMO energy gap typically falls in the range of 3.4 to 3.6 eV.[3]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. The red regions indicate areas of high electron density (nucleophilic sites), while blue regions represent low electron density (electrophilic sites). For this compound, the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group are expected to be the most electron-rich regions, while the hydrogen atoms of the amino group would be the most electron-poor.
Mulliken Population Analysis
Mulliken charge analysis provides a quantitative measure of the charge distribution on each atom. The nitrogen atoms of the amino and nitrile groups, as well as the oxygen atoms of the nitro group, are expected to have negative Mulliken charges, indicating their nucleophilic character.[1]
Table 3: Predicted Global Reactivity Descriptors (Based on Analogous Compounds)
| Parameter | Definition | Predicted Value |
| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital | ~ -6.5 eV |
| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital | ~ -3.0 eV |
| Energy Gap (Egap) | ELUMO - EHOMO | ~ 3.5 eV |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | ~ 4.75 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 1.75 eV |
Non-Linear Optical (NLO) Properties
Molecules with large dipole moments and significant first-order hyperpolarizability (β) are of interest for applications in non-linear optics. The presence of both electron-donating (-NH₂) and electron-withdrawing (-NO₂, -C≡N) groups suggests that this compound may exhibit NLO properties. Theoretical calculations of the dipole moment (μ) and hyperpolarizability (β) can predict the NLO activity of the molecule.
Experimental and Computational Protocols
Computational Details
Theoretical studies on molecules like this compound are typically performed using Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-311++G(d,p).[1] The computational workflow generally involves:
-
Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation.
-
Vibrational Frequency Analysis: This is performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the vibrational spectra.
-
Calculation of Electronic Properties: Various electronic properties, including HOMO-LUMO energies, MEP, and Mulliken charges, are calculated at the optimized geometry.
-
NLO Property Calculation: The dipole moment and first-order hyperpolarizability are calculated to assess the NLO potential.
Spectroscopic Methods
-
FT-IR Spectroscopy: The FT-IR spectrum is typically recorded in the range of 4000-400 cm⁻¹ using a spectrophotometer with the sample prepared as a KBr pellet.[1]
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded in a suitable solvent (e.g., ethanol) in the range of 200-400 nm to study the electronic transitions.[1] The absorption peaks correspond to π → π* and n → π* transitions within the aromatic ring and the nitrile group.[1]
Visualizations
References
Methodological & Application
Application Notes and Protocols for the Reduction of 2-Amino-4-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the reduction of 2-Amino-4-nitrobenzonitrile to its corresponding diamine, 2,4-diaminobenzonitrile. This transformation is a critical step in the synthesis of various heterocyclic compounds and is of significant interest in medicinal chemistry and drug development. The protocols outlined below are based on established methods for the selective reduction of aromatic nitro groups in the presence of a nitrile functionality.
Introduction
This compound is a valuable synthetic intermediate due to its multiple functional groups that allow for diverse chemical modifications. The selective reduction of the nitro group to an amine is a key transformation, yielding 2,4-diaminobenzonitrile, a precursor for various pharmaceuticals. The primary challenge in this reaction is to achieve high chemoselectivity, leaving the nitrile group intact. Several methods have been developed for this purpose, with the use of tin(II) chloride being a robust and widely cited approach.[1][2][3] Alternative methods, such as catalytic hydrogenation, can also be employed, although careful control of reaction conditions is necessary to prevent reduction of the nitrile.[4][5]
Data Presentation
The following table summarizes various methods applicable to the reduction of aromatic nitro compounds, with specific examples relevant to the reduction of nitrobenzonitriles.
| Method | Reagent and Conditions | Substrate | Product | Yield | Reference |
| Stannous Chloride Reduction | SnCl₂·2H₂O, conc. HCl, Ethanol, 40°C, 90 min | 2,4-Dinitrobenzonitrile | 2,4-Diaminobenzonitrile | 70% | [6] |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (balloon), Methanol, 25°C, 18 h | 4-Amino-3-nitrobenzonitrile | 3,4-Diaminobenzonitrile | 90% | [5] |
| Iron Reduction | Fe powder, conc. HCl, Ethanol, Water, 80°C, 2-4 h | 4-Cyclopropyl-2-nitrobenzonitrile | 2-Amino-4-cyclopropylbenzonitrile | Not Specified | [7] |
| Zinc Reduction | Zinc dust, conc. HCl, 20-30°C | 2-Nitrobenzonitrile | 2-Aminobenzonitrile | 95% | [8] |
Experimental Protocols
Protocol 1: Reduction using Tin(II) Chloride (SnCl₂)
This protocol is adapted from established procedures for the reduction of similar nitro-substituted benzonitriles and is recommended for its high selectivity towards the nitro group.[1][2][3]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.
-
To this suspension, add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is basic (pH 8-9).
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 2,4-diaminobenzonitrile can be further purified by recrystallization or column chromatography.
Protocol 2: Catalytic Hydrogenation
This method is an effective alternative, though optimization may be required to ensure the nitrile group is not reduced.[4][5]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)
Equipment:
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer
-
Hydrogenation apparatus (optional)
-
Filtration setup (e.g., Celite pad)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a suitable reaction vessel.
-
Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.
-
Seal the vessel and evacuate the air, then introduce hydrogen gas (a balloon is often sufficient for small-scale reactions).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until TLC indicates complete consumption of the starting material.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield 2,4-diaminobenzonitrile.
Mandatory Visualization
Caption: Experimental workflow for the reduction of this compound using SnCl₂.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. 3,4-Diaminobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. RU1772103C - Method of 2-aminobenzonitrile synthesis - Google Patents [patents.google.com]
Application of 2-Amino-4-methoxy-5-nitrobenzonitrile in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzonitriles are a critical scaffold in medicinal chemistry for the development of targeted therapeutics.[1] Among these, 2-Amino-4-methoxy-5-nitrobenzonitrile has emerged as a key intermediate, particularly in the synthesis of quinazoline-based kinase inhibitors.[1] This compound's multifunctional structure, featuring an amine, a methoxy group, a nitro group, and a nitrile, provides a versatile platform for a variety of chemical transformations.[2] Its primary and most well-documented application is in the synthesis of Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] Gefitinib is a crucial therapeutic agent for treating non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[1]
The unique arrangement of electron-donating (amino, methoxy) and electron-withdrawing (nitro, cyano) groups on the benzene ring imparts distinct reactivity, enabling selective modifications and the construction of complex heterocyclic systems. This document provides detailed application notes and protocols for the use of 2-Amino-4-methoxy-5-nitrobenzonitrile and its derivatives in the synthesis of kinase inhibitors, with a focus on Gefitinib.
Signaling Pathway: EGFR Inhibition by Gefitinib
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon binding to ligands such as EGF, dimerizes and activates its intracellular tyrosine kinase domain.[1] This activation triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are fundamental for cell proliferation, survival, and differentiation.[1] In certain cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[1] Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity and blocking the downstream signaling pathways that promote tumor growth.[1][2]
Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
Quantitative Data: In Vitro Activity of Gefitinib
The following table summarizes the inhibitory activity of Gefitinib against various cell lines, with data presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (nM) |
| PC9 | Exon 19 Deletion | 11.64 - 13.06 |
| HCC827 | Exon 19 Deletion | 13.06 |
| H3255 | L858R | 3 |
| NR6wtEGFR | Wild-Type (low expression) | 22 |
| NR6M | EGFRvIII | 84 |
| H1650 | Exon 19 Deletion (Resistant) | 31,000 |
| H1975 | L858R + T790M | > 5000 |
| A549 | Wild-Type | > 10,000 |
Data sourced from multiple studies.[3][4][5][6][7]
Experimental Protocols
The synthesis of Gefitinib from a precursor derived from 2-Amino-4-methoxy-5-nitrobenzonitrile involves several key steps, including the reduction of the nitro group to form a diamine, which is crucial for the subsequent construction of the quinazoline ring.[1][2]
Protocol 1: Reduction of a 2-Amino-4-methoxy-5-nitrobenzonitrile Derivative
This protocol details a representative method for the reduction of the nitro group of a 2-Amino-4-methoxy-5-nitrobenzonitrile derivative to form the corresponding diamine, a critical intermediate for quinazoline synthesis.[2]
Materials:
-
2-Amino-4-methoxy-5-nitrobenzonitrile derivative (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask, suspend the 2-Amino-4-methoxy-5-nitrobenzonitrile derivative (1.0 eq) in ethanol.[2]
-
To this suspension, add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid.[2]
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
After the reaction is complete, cool the mixture to room temperature.[2]
-
Carefully neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is basic (pH 8-9).[2]
-
Extract the aqueous layer with ethyl acetate (3 times the volume of the aqueous layer).[2]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,5-diamino-4-methoxybenzonitrile derivative.[2]
-
The crude product can be purified by column chromatography or recrystallization if necessary.
Protocol 2: Synthesis of a Quinazolinone Intermediate
This protocol outlines the formation of the quinazoline ring, a core structure of Gefitinib, from an aminobenzoic acid derivative which can be obtained from the corresponding benzonitrile.
Materials:
-
2-amino-4-methoxy-5-(3-chloropropoxy)benzoic acid (or a similar derivative)
-
Formamide
-
Ammonium formate
-
Methanol
Procedure:
-
Heat a mixture of the aminobenzoic acid derivative, formamide, and ammonium formate to 170-180°C for 3-4 hours.[8]
-
Concentrate the reaction mass under reduced pressure at 140-150°C.[8]
-
Stir the residue in methanol at 45-50°C and then cool to 5-10°C.[8]
-
Filter the solid obtained to yield the quinazolinone compound.[8] An expected yield of approximately 90% has been reported for a similar process.[1]
Experimental Workflow for Gefitinib Synthesis
The overall synthesis of Gefitinib is a multi-step process. A key intermediate, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, is derived from a precursor that undergoes nitration. This intermediate then proceeds through reduction and cyclization to form the quinazoline core, followed by chlorination and final coupling with 3-chloro-4-fluoroaniline.[1][9][10]
Caption: Experimental workflow for the synthesis of Gefitinib.
Conclusion
2-Amino-4-methoxy-5-nitrobenzonitrile and its derivatives are valuable and versatile building blocks in medicinal chemistry, with a prominent role in the synthesis of the EGFR kinase inhibitor, Gefitinib.[1] The strategic placement of its functional groups allows for a range of chemical manipulations, making it a key intermediate for drug discovery and development professionals.[1] The provided protocols and data serve as a resource for researchers working on the synthesis of quinazoline-based kinase inhibitors and other biologically active heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. CN103570633B - The preparation method of Gefitinib - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-Amino-4-nitrobenzonitrile as a Precursor for Gefitinib Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefitinib, an orally active selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC) with activating EGFR mutations. The synthesis of this complex quinazoline derivative involves a multi-step process, with the careful selection of starting materials and intermediates being crucial for an efficient and high-yielding production. While various synthetic routes to Gefitinib have been explored, this document focuses on the utility of 2-amino-4-nitrobenzonitrile and its derivatives as key precursors. Specifically, we will detail a common and effective synthetic pathway commencing from a related, commercially available starting material, 2-amino-4-methoxybenzonitrile, which undergoes nitration to form a key intermediate analogous to a functionalized this compound derivative.
These application notes provide detailed experimental protocols, a summary of quantitative data, and visual representations of the synthetic workflow and the EGFR signaling pathway to aid researchers in the synthesis and understanding of Gefitinib.
Data Presentation
The following table summarizes the quantitative data for the key steps in a representative synthesis of Gefitinib, starting from a precursor that is structurally related to this compound. The yields are indicative and may vary based on experimental conditions and scale.
| Step | Starting Material | Product | Reagents | Yield (%) |
| 1 | 2-Amino-4-methoxybenzonitrile | N-(2-cyano-5-methoxyphenyl)acetamide | Acetic anhydride, Glacial acetic acid | - |
| 2 | N-(2-cyano-5-methoxyphenyl)acetamide | N-(2-cyano-5-methoxy-4-nitrophenyl)acetamide | Fuming nitric acid, Concentrated sulfuric acid | - |
| 3 | N-(2-cyano-5-methoxy-4-nitrophenyl)acetamide | 2-Amino-4-methoxy-5-nitrobenzonitrile | Concentrated hydrochloric acid, Ethanol | - |
| 4 | 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile | 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | Iron powder, Acetic acid, Water | ~92 |
| 5 | 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one | Formamide, Ammonium formate | ~90 |
| 6 | 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one | 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline | Thionyl chloride or Phosphorus oxychloride | - |
| 7 | 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline | Gefitinib | 3-Chloro-4-fluoroaniline, Isopropanol | ~99 |
Note: Yields are based on literature reports and may not be representative of all possible experimental outcomes. Some steps are part of a multi-step sequence where individual yields were not reported.
Experimental Protocols
The following protocols describe the synthesis of Gefitinib, starting from 2-amino-4-methoxybenzonitrile. This starting material is a close structural analog to the topic compound and its use allows for a well-documented synthetic route.
Step 1: Acetylation of 2-Amino-4-methoxybenzonitrile
This step protects the amino group to direct the subsequent nitration to the desired position.
-
Materials: 2-Amino-4-methoxybenzonitrile, Acetic anhydride, Glacial acetic acid, Ice bath, Magnetic stirrer, Round-bottom flask, Distilled water.
-
Procedure:
-
Dissolve 2-Amino-4-methoxybenzonitrile in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath while stirring.
-
Slowly add acetic anhydride dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.[1]
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash thoroughly with cold distilled water until the filtrate is neutral, and dry under vacuum to obtain N-(2-cyano-5-methoxyphenyl)acetamide.
-
Step 2: Nitration of N-(2-cyano-5-methoxyphenyl)acetamide
This step introduces the nitro group onto the benzene ring.
-
Materials: N-(2-cyano-5-methoxyphenyl)acetamide, Concentrated sulfuric acid (98%), Fuming nitric acid (70%), Ice-salt bath, Magnetic stirrer, Dropping funnel, Round-bottom flask.
-
Procedure:
-
In a round-bottom flask, dissolve the N-(2-cyano-5-methoxyphenyl)acetamide from Step 1 in concentrated sulfuric acid at 0°C in an ice-salt bath.
-
Slowly add fuming nitric acid dropwise via a dropping funnel, ensuring the temperature is maintained between 0 and 5°C.[1]
-
After the addition, continue stirring the mixture at this temperature for 2-3 hours.
-
Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product.
-
Filter the yellow precipitate, wash with copious amounts of cold water until the washings are neutral, and dry to yield N-(2-cyano-5-methoxy-4-nitrophenyl)acetamide.
-
Step 3: Deprotection to Yield 2-Amino-4-methoxy-5-nitrobenzonitrile
This step removes the acetyl protecting group to give the key precursor.
-
Materials: N-(2-cyano-5-methoxy-4-nitrophenyl)acetamide, Ethanol, Concentrated hydrochloric acid, 10% Sodium hydroxide solution, Crushed ice, pH paper.
-
Procedure:
-
Suspend the N-(2-cyano-5-methoxy-4-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and then pour it onto crushed ice.
-
Neutralize the solution by the slow addition of 10% sodium hydroxide solution until a pH of 7-8 is reached to precipitate the product.[1]
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure 2-Amino-4-methoxy-5-nitrobenzonitrile.
-
Step 4: Reduction of the Nitro Group
This crucial step converts the nitro group to an amine, which is essential for the subsequent cyclization reaction. The protocol below is for a related intermediate, 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, and can be adapted.
-
Reagents: 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile (10 g), acetic acid (75 mL), water (75 mL), iron powder (7 g), ammonia solution.[2]
-
Procedure:
-
To a solution of 4-methoxy-5-[3-(4-morpholinyl) propoxy]-2-nitro benzonitrile in acetic acid and water, stir the reaction mass for about 10 minutes.
-
Add iron powder in portions over a period of 2 hours.
-
Stir the reaction mixture for about 30 minutes at room temperature.
-
Adjust the pH of the reaction mass to 8 using ammonia solution.
-
Extract the product into ethyl acetate.
-
Dry the organic layer over sodium sulfate and concentrate to obtain 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile. A patent describing this process reports a yield of 92%.[3]
-
Step 5: Cyclization to form the Quinazoline Ring
The diamino intermediate is cyclized to form the core quinazoline structure of Gefitinib.
-
Reagents: 2-amino-4-methoxy-5-(3-chloropropoxy)benzoic acid (a related intermediate, 450g), formamide (2250 ml), ammonium formate (200 gm).[4]
-
Procedure:
-
Heat a mixture of the aminobenzoic acid derivative, formamide, and ammonium formate to 170-180°C for 3-4 hours.[2][4]
-
Concentrate the reaction mass under reduced pressure at 140-150°C.
-
Stir the residue in methanol at 45-50°C and then cool to 5-10°C.
-
Filter the solid obtained to yield the title compound, 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one, with an expected yield of approximately 90%.[2][4]
-
Step 6: Chlorination of the Quinazolinone
The hydroxyl group on the quinazolinone is replaced with a chlorine atom to activate the molecule for the final coupling step.
-
Reagents: 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one, thionyl chloride or phosphorus oxychloride, catalytic DMF.
-
Procedure:
-
A mixture of 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one in a suitable solvent (e.g., toluene) is treated with thionyl chloride or phosphorus oxychloride and a catalytic amount of DMF.
-
The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline, which is often used in the next step without further purification.
-
Step 7: Synthesis of Gefitinib
The final step involves the coupling of the chlorinated quinazoline with 3-chloro-4-fluoroaniline.
-
Reagents: 7-methoxy-6-[3-morpholinepropoxy]-4-chloroquinazoline (320g, 0.98mol), isopropanol (400ml), 3-chloro-4-fluoro-aniline (145g, 1mol) dissolved in isopropanol (100ml), potassium hydroxide (28g, 0.5mol).
-
Procedure:
-
To a solution of 7-methoxy-6-[3-morpholinepropoxy]-4-chloroquinazoline in isopropanol, add the solution of 3-chloro-4-fluoro-aniline dropwise and stir at room temperature.
-
After the reaction is complete, add potassium hydroxide to the reaction solution and continue stirring at room temperature.
-
Filter the mixture, wash the filter cake with isopropanol and ethanol, and dry under vacuum to obtain Gefitinib. An expected yield of approximately 99% has been reported.
-
Mandatory Visualization
EGFR Signaling Pathway and Inhibition by Gefitinib
References
Application Notes and Protocols for the Analytical Characterization of 2-Amino-4-nitrobenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Amino-4-nitrobenzonitrile is a substituted aromatic compound that serves as a potential intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Accurate and robust analytical methods are essential for confirming its identity, determining its purity, and ensuring the quality and consistency required in research and drug development settings.[1]
This document provides a comprehensive overview of the primary analytical techniques for the characterization of this compound. It is important to note that while detailed experimental data for this specific compound is not widely available in public databases, the protocols and data presented here are based on established methods for structurally similar compounds, such as 2-Amino-5-nitrobenzonitrile and other aromatic nitro compounds.[2][3][4] This information provides a strong framework for developing and executing analytical studies.[2]
Overall Analytical Workflow
A multi-technique approach is necessary for the comprehensive characterization of a chemical entity like this compound. The general workflow involves chromatographic separation for purity assessment and spectroscopic analysis for structural elucidation and functional group identification.
Caption: General workflow for the analytical characterization of a chemical compound.
Chromatographic Techniques for Purity and Separation
Chromatographic methods are central to assessing the purity of this compound and identifying any process-related impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity and concentration of this compound.[1] A reverse-phase method is generally suitable for this type of compound.[1]
Caption: Workflow for HPLC analysis of this compound.[1]
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven is recommended.[1]
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in a suitable solvent like acetonitrile to a final concentration of 1 mg/mL.[1] Filter the solution through a 0.45 µm syringe filter prior to injection.[1][5]
-
HPLC Conditions: The following table outlines a starting point for method development.
| Parameter | Recommended Condition | Reference(s) |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) | [1] |
| Mobile Phase A | Water with 0.1% formic acid | [1] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | [1] |
| Gradient Program | Start with a low percentage of B, increasing linearly over 15-20 minutes. | [1][5] |
| Flow Rate | 1.0 mL/min | [1] |
| Column Temperature | 30 °C | [1] |
| Injection Volume | 10 µL | [1] |
| UV Detection | 254 nm (or wavelength of maximum absorbance) | [1][5] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying volatile and semi-volatile impurities.[1] Due to the polar amino group, derivatization is often necessary to improve the volatility and thermal stability of the analyte for GC analysis.[1][6]
Experimental Protocol: GC-MS
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight analyzer).[1][4]
-
Derivatization: React the sample with a silylation agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or MTBSTFA.[1] This process converts the polar N-H group into a less polar trimethylsilyl derivative, improving chromatographic behavior. A typical procedure involves heating the sample with the reagent (e.g., 100 °C for several hours) before analysis.
-
Sample Preparation: Dissolve 1-5 mg of the derivatized sample in 1 mL of a suitable solvent (e.g., acetonitrile, ethyl acetate).[4] Dilute to a final concentration of 1-10 µg/mL and filter through a 0.22 µm syringe filter.[4]
-
GC-MS Conditions: The table below provides typical GC-MS parameters.
| Parameter | Recommended Condition | Reference(s) |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. | [4] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min. | [4] |
| Inlet Temperature | 250 °C | [4] |
| Injection Mode | Splitless (1 µL) | [4] |
| Oven Program | Initial 100°C (2 min), ramp 15°C/min to 280°C, hold for 5 min. | [4] |
| MS Transfer Line | 280 °C | [4] |
| Ion Source Temp. | 230 °C | [4] |
| Ionization Mode | Electron Ionization (EI) at 70 eV. | [4] |
| Mass Range | m/z 50-300 | [4] |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for definitive structure determination.[1][2]
Experimental Protocol: NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1][7]
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a spectral width of -2 to 12 ppm.[1][7] Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[1][7]
-
¹³C NMR: Acquire the spectrum with a spectral width of 0 to 200 ppm using a proton-decoupled pulse sequence.[7] A higher number of scans will be required compared to the proton spectrum.[7]
-
Predicted Spectroscopic Data (for related compound 2-Amino-4-methoxy-5-nitrobenzonitrile) [7]
| Technique | Predicted Data |
| ¹H NMR | Chemical Shift (ppm): ~7.8 - 8.2 (s, 1H, Ar-H), ~6.2 - 6.5 (s, 1H, Ar-H), ~5.5 - 6.0 (br s, 2H, -NH₂), ~3.9 - 4.1 (s, 3H, -OCH₃) |
| ¹³C NMR | Chemical Shift (ppm): ~160-165 (C-OCH₃), ~145-150 (C-NH₂), ~135-140 (C-NO₂), ~120-125 (Ar-CH), ~115-120 (C-CN), ~100-105 (Ar-CH), ~95-100 (C-CN), ~55-60 (-OCH₃) |
Note: This data is predicted for a structurally similar compound and should be used as a guide. The absence of the methoxy group in this compound will significantly alter the spectra.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid, non-destructive technique used to identify the characteristic functional groups present in a molecule based on their vibrational frequencies.[2]
Experimental Protocol: FTIR
-
Instrumentation: An FTIR spectrometer.[1]
-
Sample Preparation:
-
Data Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[1][7] Collect a background spectrum before running the sample.[7]
Predicted Characteristic IR Bands (for related compound 2-Amino-4-methoxy-5-nitrobenzonitrile) [7]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Doublet | N-H stretch (primary amine) |
| ~2230 - 2210 | Strong | C≡N stretch (nitrile) |
| 1620 - 1580 | Medium | Aromatic C=C stretch |
| 1550 - 1490 | Strong | Asymmetric NO₂ stretch |
| 1380 - 1320 | Strong | Symmetric NO₂ stretch |
| 1150 - 1050 | Medium | C-N stretch (amine) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification and structural confirmation.[3]
Experimental Protocol: MS
-
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer or a GC-MS system as described previously.[7]
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[7]
-
Data Acquisition: Introduce the sample into the mass spectrometer.[7] Acquire the spectrum in both positive and negative ion modes over a mass range that includes the expected molecular ion (e.g., m/z 50-500).[7]
Comparative Mass Spectrometry Data [4]
| Feature | This compound (Predicted) | 2-Amino-5-nitrobenzonitrile (Experimental) |
| Molecular Formula | C₇H₅N₃O₂ | C₇H₅N₃O₂ |
| Molecular Weight | 163.13 g/mol | 163.13 g/mol |
| Parent Ion (M+) | m/z 163 | m/z 163 |
| Key Fragment Ions (m/z) | Predicted based on common pathways | 133, 117, 116, 90, 63 |
Note: The fragmentation pattern for this compound is predicted based on common pathways for aromatic nitro compounds and may differ from experimental results.[4]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[2] Nitroaromatic compounds typically exhibit a broad absorption band in the UV region.[8]
Experimental Protocol: UV-Vis
-
Instrumentation: A UV-Vis spectrophotometer.[2]
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).[2]
-
Data Acquisition: Record the spectrum, using the pure solvent as a blank for baseline correction.[2] The wavelength of maximum absorbance (λmax) should be determined.[2] For similar compounds like 2-Amino-4-nitrophenol, absorption maxima are observed around 224 nm, 262 nm, and 308 nm.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 9. UV-Vis Spectrum of 2-Amino-4-nitrophenol | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Amino-4-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 2-Amino-4-nitrobenzonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the nucleophilic aromatic substitution (SNAr) of a suitable 2-halo-4-nitrobenzonitrile with ammonia. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and safety precautions.
Introduction
This compound is a key intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The presence of the amino, nitro, and nitrile functionalities on the benzene ring offers multiple points for chemical modification, making it a versatile precursor for the development of novel therapeutic agents. The strategic placement of a strong electron-withdrawing nitro group para to the leaving group and an additional electron-withdrawing cyano group ortho to the leaving group significantly activates the aromatic ring towards nucleophilic attack, facilitating the synthesis.
Reaction Scheme
The proposed synthesis proceeds via a nucleophilic aromatic substitution reaction. 2-Chloro-4-nitrobenzonitrile is used as the starting material due to its commercial availability and reactivity. The chloro substituent is displaced by an amino group upon reaction with ammonia.
Reaction:
2-Chloro-4-nitrobenzonitrile + 2 NH3 → this compound + NH4Cl
Physicochemical and Spectral Data
While extensive experimental data for this compound is not widely published, the following table summarizes available and predicted data.
| Property | Value | Reference |
| CAS Number | 87376-25-8 | [1][2] |
| Molecular Formula | C7H5N3O2 | [2] |
| Molecular Weight | 163.14 g/mol | [2] |
| Appearance | Yellow to orange solid | [3] |
| Melting Point | 200-207 °C (lit.) | |
| Purity | ≥95% | |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water. | [4] |
| Storage Temperature | Ambient Temperature |
Note: Some data is based on closely related compounds or predictions and should be confirmed experimentally.
Experimental Protocol
This protocol is adapted from established procedures for analogous nucleophilic aromatic substitution reactions.
Materials:
-
2-Chloro-4-nitrobenzonitrile
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes (for chromatography)
-
Ethyl acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Thermometer
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Glass chromatography column
-
Beakers, flasks, and other standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-4-nitrobenzonitrile (1.0 eq) in ethanol.
-
Addition of Ammonia: To the stirred solution, add an excess of concentrated aqueous ammonia (e.g., 10-20 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is complete when the starting material spot is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water until the filtrate is neutral.
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.[5]
-
For column chromatography, a gradient elution with a mixture of hexanes and ethyl acetate is recommended.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Drying: Dry the purified this compound under vacuum to a constant weight.
Safety and Handling
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound and related nitroaromatic compounds may be harmful if swallowed, inhaled, or absorbed through the skin. Avoid generating dust.
-
Aqueous ammonia is corrosive and has a pungent odor. Handle with care.
-
Dispose of all chemical waste according to institutional and local regulations.
Data Presentation
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents |
| 2-Chloro-4-nitrobenzonitrile | 182.58 | 1.0 |
| Aqueous Ammonia (28-30%) | 17.03 (as NH3) | Excess (10-20) |
| This compound | 163.14 | Theoretical Yield: 1.0 |
Expected Yield: >80% (based on analogous reactions)
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of reactants, intermediate, and products in the SNAr reaction.
References
Purification of 2-Amino-4-nitrobenzonitrile: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the purification of 2-Amino-4-nitrobenzonitrile, a key intermediate in pharmaceutical and chemical synthesis. These guidelines are intended for researchers, scientists, and professionals in drug development, offering insights into effective purification strategies.
Introduction
This compound is a substituted aromatic compound whose purity is critical for the successful synthesis of downstream products. The presence of amino and nitro functional groups can present challenges in purification, including potential for side reactions and interactions with purification media. This document outlines two primary methods for purification: recrystallization and column chromatography, based on established techniques for structurally similar compounds.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided below. It is important to note that detailed experimental data for this specific compound is limited, and some properties are inferred from closely related molecules.
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂ | [Sigma-Aldrich] |
| Molecular Weight | 163.14 g/mol | [Oakwood Chemical] |
| Appearance | Solid | [Sigma-Aldrich] |
| Purity (Typical) | 95% - 98% | [Sigma-Aldrich, Oakwood Chemical] |
| Storage | Ambient Temperature | [Sigma-Aldrich] |
Purification Methods
The choice of purification method will depend on the nature and quantity of impurities, as well as the desired scale of the purification.
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds. The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for the formation of pure crystals upon cooling.
Representative Recrystallization Protocol:
-
Solvent Screening: Based on the polarity imparted by the amino and nitrile groups, polar solvents are a good starting point.[1] Test the solubility of a small amount of crude this compound in various solvents such as ethanol, isopropanol, acetonitrile, ethyl acetate, or a mixture like ethanol/water.[1][2] A suitable solvent will dissolve the compound when hot and allow for crystal formation upon cooling.[1][2]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. While gently heating and stirring, add the minimum amount of the chosen hot solvent required to completely dissolve the solid.[1][2]
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated carbon and briefly heat the solution.[2]
-
Hot Filtration: If activated carbon or other solid impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them. This step should be performed rapidly to prevent premature crystallization.[2]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the solution has reached room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[2]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[2]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.[2]
Column Chromatography
Flash column chromatography is a highly effective method for separating this compound from impurities with different polarities.[3] The choice of stationary and mobile phases is critical for achieving good separation.
Representative Column Chromatography Protocol:
-
Stationary and Mobile Phase Selection: Silica gel is a common stationary phase for compounds of this nature.[2] A preliminary thin-layer chromatography (TLC) analysis should be performed to determine an optimal mobile phase. A mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate is a good starting point. The ratio should be adjusted to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.
-
Column Packing: Prepare a slurry of the silica gel in the initial mobile phase and carefully pack it into a chromatography column.[2][3]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent that is subsequently evaporated onto a small amount of silica gel ("dry loading").[2] Carefully add the sample to the top of the prepared column.[2]
-
Elution: Begin eluting the column with the mobile phase.[2] The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.[2]
-
Fraction Collection and Analysis: Collect fractions of the eluent and monitor them by TLC to identify the fractions containing the purified this compound.[2]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[2]
Troubleshooting: Smearing or tailing on TLC and column chromatography can occur due to the interaction of the basic amino group with the acidic silica gel.[2] This can often be mitigated by adding a small amount (0.1-1%) of a basic modifier like triethylamine to the mobile phase.[2]
Experimental Workflows
The following diagrams illustrate the general workflows for the purification of this compound.
Caption: General workflow for the purification by recrystallization.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4-nitrobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-4-nitrobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most frequently cited method for the synthesis of this compound is the nucleophilic aromatic substitution (ammonolysis) of a halogenated precursor, typically 2-chloro-5-nitrobenzonitrile. An alternative, though less specifically documented for this exact molecule, is the Sandmeyer reaction, which involves the diazotization of an appropriate diamine precursor followed by cyanation.
Q2: I am experiencing low yields in the ammonolysis of 2-chloro-5-nitrobenzonitrile. What are the potential causes and solutions?
A2: Low yields in this reaction can stem from several factors:
-
Incomplete reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature within the limits of substrate and product stability.
-
Suboptimal reaction conditions: The concentration of ammonia, temperature, and pressure are critical. Ensure that the ammonia concentration is sufficient and that the temperature and pressure are maintained at the optimal levels described in the protocol.
-
Side reactions: The formation of byproducts can reduce the yield of the desired product. See the troubleshooting guide for more details on potential side reactions.
-
Product loss during workup: this compound may have some solubility in the aqueous phase. Ensure efficient extraction with an appropriate organic solvent.
Q3: What are the typical impurities I might encounter in the synthesis of this compound?
A3: Common impurities can include:
-
Unreacted starting material: 2-chloro-5-nitrobenzonitrile may be present if the reaction is incomplete.
-
Hydrolysis product: The nitrile group can be susceptible to hydrolysis to the corresponding amide (2-amino-4-nitrobenzamide) or carboxylic acid under harsh acidic or basic conditions, especially at elevated temperatures.
-
Over-amination products: While less common, reaction at other positions on the aromatic ring is a theoretical possibility.
-
Isomeric impurities: If the starting materials are not pure, isomeric impurities may be carried through the synthesis.
Q4: What are the recommended purification methods for this compound?
A4: The primary methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: Based on structurally similar compounds, solvents like ethanol, methanol, or a mixture of ethanol and water can be effective for recrystallization.
-
Column Chromatography: For more challenging separations, column chromatography using silica gel is a standard technique. A gradient elution with a solvent system like ethyl acetate and hexanes is a good starting point. To prevent peak tailing, which is common for amino compounds on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can be beneficial.
Troubleshooting Guides
Low Yield
| Problem | Possible Cause | Troubleshooting Steps |
| Low Conversion of Starting Material | Inadequate reaction time or temperature. | Increase reaction time and/or temperature incrementally, monitoring the reaction progress by TLC. Be cautious of potential side reactions at higher temperatures. |
| Insufficient concentration of ammonia. | Ensure a sufficient excess of ammonia is used. For laboratory-scale reactions in a sealed vessel, ensure the vessel is properly sealed to maintain pressure. | |
| Significant Byproduct Formation | Hydrolysis of the nitrile group. | Avoid excessively harsh acidic or basic conditions during workup. Keep temperatures as low as possible during purification. |
| Formation of unidentified impurities. | Analyze the crude product by LC-MS or GC-MS to identify the byproducts. This can provide insight into the side reactions occurring and help in optimizing the reaction conditions to minimize them. | |
| Product Loss During Workup/Purification | Product is partially soluble in the aqueous phase. | Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery. |
| Suboptimal recrystallization solvent. | Perform a solvent screen to find a solvent that provides good recovery. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. | |
| Inefficient column chromatography. | Optimize the mobile phase to achieve good separation of the product from impurities. Consider using a different stationary phase if silica gel proves ineffective. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ammonolysis of 2-Chloro-5-nitrobenzonitrile (Adapted from Industrial Patented Methods for Laboratory Scale)
Disclaimer: This protocol is an adaptation of industrial processes and may require optimization for a specific laboratory setup.
Materials:
-
2-Chloro-5-nitrobenzonitrile
-
Aqueous ammonia (28-30%)
-
Ethanol (or another suitable solvent)
-
Pressure vessel or sealed tube
Procedure:
-
In a pressure vessel, combine 2-chloro-5-nitrobenzonitrile (1 equivalent) and a suitable solvent such as ethanol.
-
Add an excess of concentrated aqueous ammonia (e.g., 10-20 equivalents).
-
Seal the vessel and heat the reaction mixture to a temperature in the range of 100-150 °C. The optimal temperature will need to be determined experimentally.
-
Maintain the reaction at this temperature for several hours (e.g., 4-12 hours), with stirring. Monitor the progress of the reaction by TLC or LC-MS by taking aliquots (if the reactor setup allows).
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully vent the vessel in a fume hood to release any excess pressure.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Quantitative Data (Illustrative, based on analogous industrial processes):
| Parameter | Condition 1 | Condition 2 |
| Solvent | Ethanol | Dioxane |
| Temperature | 120 °C | 140 °C |
| Time | 8 hours | 6 hours |
| Approx. Yield | 85% | 90% |
Protocol 2: Proposed Synthesis of this compound via Sandmeyer Reaction
Disclaimer: This is a proposed protocol based on the general principles of the Sandmeyer reaction and has not been specifically reported for this compound. Optimization will be necessary. The starting material, 1,2-diamino-4-nitrobenzene, would need to be synthesized separately.
Step A: Diazotization of 1,2-Diamino-4-nitrobenzene
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Dissolve 1,2-diamino-4-nitrobenzene (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
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Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1 equivalent) in water dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step B: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) or potassium cyanide (KCN) in water.
-
Cool this solution to 0-5 °C.
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Slowly add the cold diazonium salt solution from Step A to the cyanide solution. Effervescence (release of nitrogen gas) should be observed.
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Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure completion.
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Cool the reaction mixture and extract the product with an appropriate organic solvent.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by column chromatography.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low reaction yield.
Technical Support Center: Nitration of Aminobenzonitriles
Welcome to the technical support center for the nitration of aminobenzonitriles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this challenging synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the nitration of aminobenzonitriles?
The nitration of aminobenzonitriles presents several key challenges primarily due to the competing electronic effects of the amino (-NH₂) and cyano (-CN) groups. The amino group is a strong activating group and is ortho-, para-directing, while the cyano group is a deactivating group and is meta-directing. This often leads to a lack of regioselectivity, resulting in the formation of multiple isomers.[1][2][3]
Furthermore, the amino group is highly sensitive to the strong acidic conditions typically used for nitration (e.g., a mixture of nitric acid and sulfuric acid).[1] This can lead to several side reactions, including:
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Oxidation: The amino group can be oxidized by the nitrating agent, leading to the formation of undesired byproducts and a decrease in the yield of the target nitro-aminobenzonitrile.[1]
-
Over-nitration: The activating nature of the amino group can promote the introduction of more than one nitro group onto the aromatic ring, resulting in dinitrated or trinitrated products.[1]
-
Hydrolysis of the cyano group: Under harsh acidic conditions, the nitrile group can be hydrolyzed to a carboxamide or carboxylic acid.[4]
Q2: How can I control the regioselectivity of the nitration reaction?
Controlling the regioselectivity is a critical aspect of successfully nitrating aminobenzonitriles. Several strategies can be employed:
-
Protection of the Amino Group: A common and effective method is to protect the amino group as an acetamide (-NHCOCH₃) by reacting the aminobenzonitrile with acetic anhydride. The acetamido group is still an ortho-, para-director but is less activating than the amino group, which can help to prevent over-nitration and oxidation. After the nitration step, the acetyl group can be removed by hydrolysis to regenerate the amino group.[3]
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Optimization of Reaction Conditions: The choice of nitrating agent, solvent, and temperature can significantly influence the isomer distribution.[1][2] Milder nitrating agents may offer better selectivity.
-
Use of Catalysts: Research has shown that using certain catalysts, such as acidic zeolites, can improve the para-selectivity in the nitration of deactivated benzonitriles.[2][5]
Q3: What are the key safety precautions for conducting nitration reactions?
Nitration reactions are potentially hazardous and must be performed with strict safety measures in place.[6]
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Exothermic Reaction: Nitrations are highly exothermic and can lead to a runaway reaction if not properly controlled.[1][7] It is crucial to maintain a low reaction temperature using an ice bath or other cooling system and to add the nitrating agent slowly and in a controlled manner.[8]
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Corrosive and Toxic Reagents: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns.[6] Aminobenzonitriles and their nitro derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[9][10][11]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[10][12]
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Ventilation: All work should be conducted in a well-ventilated fume hood.[9][12]
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Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible.[12] Have appropriate spill containment and neutralizing agents on hand.[6]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Decomposition of Starting Material | The amino group is sensitive to strong acids. Consider protecting the amino group as an acetamide before nitration.[3] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] If the reaction is stalling, a slight increase in temperature or reaction time may be necessary, but proceed with caution to avoid side reactions. |
| Sub-optimal Reaction Temperature | Nitration of aminobenzonitriles is often best carried out at low temperatures (e.g., 0-5 °C) to minimize side reactions.[13] |
| Product Loss During Workup | The nitro-aminobenzonitrile product may have some solubility in the aqueous phase. Minimize the amount of water used during workup and consider back-extraction of the aqueous layer with an appropriate organic solvent. |
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Competing Directing Effects | The -NH₂ group (ortho-, para-directing) and -CN group (meta-directing) lead to isomer formation. Protecting the amino group as an acetamide can enhance the formation of the para-isomer.[3] |
| Harsh Reaction Conditions | Use milder nitrating agents (e.g., acetyl nitrate prepared in situ) or explore alternative reaction conditions, such as using zeolite catalysts to improve regioselectivity.[2] |
| Over-nitration | Reduce the amount of nitrating agent used or add it more slowly to the reaction mixture. Ensure the reaction temperature is kept low.[1] |
Issue 3: Formation of a Dark-Colored or Tarry Reaction Mixture
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Oxidation of the Amino Group | This is a common side reaction.[1] Protect the amino group or use a milder nitrating agent. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help. |
| Runaway Reaction | This occurs due to poor temperature control.[8] Ensure slow and controlled addition of the nitrating agent while maintaining a low temperature with efficient cooling and vigorous stirring. |
| Acid-Induced Polymerization | The electron-rich aromatic ring can be susceptible to polymerization under strong acidic conditions.[13] Using a less acidic nitrating system may be beneficial. |
Issue 4: Difficulty in Isolating and Purifying the Product
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Product is an Oil or Sticky Solid | This is often due to the presence of isomeric impurities.[8] Try triturating the crude product with a cold, non-polar solvent to induce crystallization. If that fails, column chromatography is the most effective method for separating isomers. |
| Co-elution of Impurities during Chromatography | If impurities co-elute with the desired product, try using a different solvent system or a different stationary phase for column chromatography.[1] |
| Product is Highly Soluble in the Workup Solvent | If the product is lost during extraction, use a different extraction solvent with a polarity that is better suited for your product.[1] |
Experimental Protocols
Example Protocol: Nitration of 2-Aminobenzonitrile (via Acetamide Protection)
This protocol is a generalized procedure and may require optimization for specific substrates and scales.
Step 1: Acetylation of 2-Aminobenzonitrile
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Dissolve 2-aminobenzonitrile in a suitable solvent such as acetic acid or dichloromethane.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (typically 1.1 to 1.5 equivalents) to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
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Pour the reaction mixture into cold water to precipitate the 2-acetamidobenzonitrile.
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Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Nitration of 2-Acetamidobenzonitrile
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To a flask containing concentrated sulfuric acid, cool it to 0 °C in an ice-salt bath.
-
Slowly add the 2-acetamidobenzonitrile in portions, ensuring the temperature does not rise above 5 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C in a separate flask.
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Add the cold nitrating mixture dropwise to the solution of 2-acetamidobenzonitrile, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash thoroughly with cold water to remove residual acid, and dry.
Step 3: Hydrolysis of the Nitro-acetamidobenzonitrile
-
Suspend the crude nitro-acetamidobenzonitrile in a mixture of ethanol and aqueous hydrochloric acid.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the hydrolysis by TLC.
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate or sodium hydroxide solution) to precipitate the nitro-aminobenzonitrile.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Quantitative Data
Table 1: Regioselectivity in the Nitration of Benzonitrile under Different Conditions
| Nitrating Agent/System | Catalyst | Solvent | Temperature (°C) | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Reference |
| Nitric Acid / Acetic Anhydride / Zeolite | Zeolite Hβ | Dichloromethane | Reflux | 0 | 72 | 28 | [2] |
| Nitric Acid / Trifluoroacetic Anhydride / Zeolite | Passivated Hβ | Dichloromethane | Reflux | 0 | 67 | 33 | [2] |
| Nitric Acid / Perchloric Acid | - | 70% Perchloric Acid | Not specified | Low | 72-82 | Low | [4] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts -ORCA [orca.cardiff.ac.uk]
- 3. Nitration - Wikipedia [en.wikipedia.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. vpscience.org [vpscience.org]
- 8. benchchem.com [benchchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. carlroth.com [carlroth.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Amino-4-nitrobenzonitrile Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Amino-4-nitrobenzonitrile and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, focusing on identifying the problem, its probable cause, and recommended solutions.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Desired Product | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Reactions: Formation of undesired byproducts is a primary cause of low yields. 3. Product Loss During Work-up/Purification: Suboptimal extraction or recrystallization procedures. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting material and formation of the product. 2. Optimize Reaction Conditions: Adjust temperature, reaction time, or reagent stoichiometry. For nitration, ensure stringent temperature control. 3. Review Purification Strategy: Refer to the purification FAQs for improving recovery. |
| Formation of Multiple Products (Visible on TLC) | 1. Formation of Regioisomers: The nitration of substituted benzonitriles can result in a mixture of ortho, meta, and para isomers.[1][2] 2. Over-nitration: Introduction of more than one nitro group onto the aromatic ring. | 1. Control Nitration Conditions: Use a protecting group for the amine, such as an acetyl group, to control regioselectivity.[2] Maintain low temperatures (0-5 °C) during the addition of the nitrating agent.[1] 2. Purification: Utilize column chromatography to separate the desired isomer from the others.[1] |
| Dark-colored or Tarry Reaction Mixture | 1. Oxidation of the Amino Group: Direct nitration of anilines with strong oxidizing acids (like nitric acid) can lead to the formation of complex, often tarry, oxidation byproducts.[3] | 1. Protect the Amino Group: Before nitration, protect the amino group by converting it to an acetamide. This is achieved by reacting the 2-aminobenzonitrile derivative with acetic anhydride.[2] The acetyl group is an electron-withdrawing group that deactivates the ring, making it less susceptible to oxidation.[4] |
| Product is an Oil Instead of a Solid ("Oiling Out") | 1. Impure Product: The presence of impurities can lower the melting point of the product, causing it to separate as an oil. 2. Recrystallization Solvent Issues: The boiling point of the recrystallization solvent may be higher than the melting point of the compound, or the solution may be supersaturated.[5] | 1. Purify the Crude Product: Attempt purification via column chromatography before recrystallization. 2. Optimize Recrystallization: Add a small amount of a co-solvent in which the product is less soluble to induce crystallization. Ensure the solution is not superheated.[5] |
| Hydrolysis of the Nitrile Group | 1. Harsh Acidic Conditions: The strong acid environment used for nitration (e.g., concentrated sulfuric and nitric acid) can hydrolyze the nitrile (-CN) group to a primary amide (-CONH₂) or a carboxylic acid (-COOH). | 1. Maintain Low Temperatures: Carry out the nitration at low temperatures (0-5 °C) to minimize the rate of hydrolysis.[2] 2. Limit Reaction Time: Monitor the reaction closely with TLC and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to strong acid. |
Frequently Asked Questions (FAQs)
Q1: Why is my purified this compound derivative discolored (e.g., yellow to orange or even brown)?
A1: Discoloration in nitro-substituted anilines is a common issue and can be attributed to the presence of oxidized impurities or residual starting materials.[5] The color can also intensify if the compound is sensitive to air or light. For storage, it is advisable to keep the product in a cool, dark place under an inert atmosphere.
Q2: I am having difficulty with the purification of my product by column chromatography; the spots are smearing on the TLC plate. What can I do?
A2: Smearing or "tailing" on a silica gel TLC plate is a frequent problem with basic compounds like amines. This is due to the interaction of the basic amino group with the acidic silica gel.[5] To resolve this, you can:
-
Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to your mobile phase.[5]
-
Consider using a different stationary phase, such as neutral or basic alumina.[5]
Q3: What is the purpose of protecting the amino group before nitration?
A3: Protecting the amino group, typically by acetylation, serves two main purposes. Firstly, it prevents the oxidation of the amino group by the strong nitrating agents, which would otherwise lead to the formation of tarry byproducts and a low yield.[3] Secondly, the acetyl group is less activating than the amino group, which can help to control the regioselectivity of the nitration and prevent the formation of multiple products.[4]
Q4: Can the nitrile group be affected during other reaction steps, such as the reduction of the nitro group?
A4: Yes, depending on the reducing agent used. While reagents like tin(II) chloride (SnCl₂) in hydrochloric acid are generally selective for the reduction of the nitro group, more powerful reducing agents like catalytic hydrogenation (e.g., H₂/Pd-C) under harsh conditions can potentially also reduce the nitrile group.
Data Presentation
The following table summarizes illustrative yields for the synthesis of a this compound derivative, highlighting the impact of a protecting group strategy. The data is based on analogous syntheses described in the literature.
| Step | Reactant | Product | Reagents | Typical Yield (%) | Notes |
| Protection | 2-Amino-4-methoxybenzonitrile | N-(2-cyano-5-methoxyphenyl)acetamide | Acetic anhydride, glacial acetic acid | >90% | Protects the amino group from oxidation and directs nitration.[2] |
| Nitration | N-(2-cyano-5-methoxyphenyl)acetamide | N-(2-cyano-5-methoxy-4-nitrophenyl)acetamide | Fuming nitric acid, sulfuric acid | 80-90% | Temperature control is critical to prevent side reactions.[2] |
| Deprotection | N-(2-cyano-5-methoxy-4-nitrophenyl)acetamide | 2-Amino-4-methoxy-5-nitrobenzonitrile | Ethanol, concentrated hydrochloric acid | ~90% | Hydrolyzes the acetyl group to regenerate the amine.[2] |
| Overall | 2-Amino-4-methoxybenzonitrile | 2-Amino-4-methoxy-5-nitrobenzonitrile | Three-step process | 65-75% | Illustrative overall yield for the protected synthesis route. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile via a Protection-Nitration-Deprotection Sequence[2]
This protocol is for a methoxy-substituted derivative but illustrates a robust method to avoid common side reactions.
Step 1: Acetylation of 2-Amino-4-methoxybenzonitrile
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In a dry round-bottom flask, dissolve 2-Amino-4-methoxybenzonitrile in glacial acetic acid.
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Cool the solution in an ice bath while stirring.
-
Slowly add acetic anhydride dropwise to the cooled solution.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 18 hours.
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Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash it thoroughly with cold distilled water until the filtrate is neutral, and dry under vacuum to obtain N-(2-cyano-5-methoxyphenyl)acetamide.
Step 2: Nitration of N-(2-cyano-5-methoxyphenyl)acetamide
-
In a dry round-bottom flask, dissolve the N-(2-cyano-5-methoxyphenyl)acetamide from Step 1 in concentrated sulfuric acid at 0°C in an ice-salt bath.
-
Slowly add fuming nitric acid dropwise, ensuring the temperature is maintained between 0 and 5°C.
-
After the addition, continue stirring the mixture at this temperature for 2-3 hours.
-
Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product.
-
Filter the yellow precipitate, wash with copious amounts of cold water until the washings are neutral, and dry to yield N-(2-cyano-5-methoxy-4-nitrophenyl)acetamide.
Step 3: Deprotection of the Acetyl Group
-
Suspend the N-(2-cyano-5-methoxy-4-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and then pour it onto crushed ice.
-
Neutralize the solution by the slow addition of a 10% sodium hydroxide solution until a pH of 7-8 is reached, which will precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure 2-Amino-4-methoxy-5-nitrobenzonitrile.
Visualizations
Caption: Synthetic workflow for this compound derivatives.
Caption: Troubleshooting logic for synthesis issues.
References
optimizing reaction parameters for 2-Amino-4-nitrobenzonitrile modifications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction parameters involving 2-Amino-4-nitrobenzonitrile and its analogues.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound?
A1: this compound's reactivity is dictated by the interplay of its functional groups. The strong electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups significantly decrease the electron density of the aromatic ring. This deactivates the amino (-NH₂) group, reducing its nucleophilicity and making reactions at this site challenging.[1] However, the nitro group can be selectively reduced, and the nitrile group can undergo various transformations.
Q2: I'm having trouble dissolving this compound. What solvents are recommended?
A2: Due to its polar functional groups, this compound is expected to have poor solubility in nonpolar solvents and water. For reactions and analysis, polar aprotic solvents are generally the best starting point.
| Solvent Type | Recommended Solvents | Notes |
| Polar Aprotic | DMSO, DMF | Excellent solubility, suitable for a wide range of reactions.[2] |
| Polar Protic | Ethanol, Methanol | Sparingly soluble; gentle heating may be required.[2] |
| Aqueous | Insoluble | Not a suitable solvent.[2] |
If dissolution is still an issue, gentle heating (40-50°C) or sonication can be employed. Always verify the compound's stability at elevated temperatures to avoid degradation.[2]
Q3: What are the most common impurities found after synthesizing this compound?
A3: Impurities often arise from the synthetic route used. Common contaminants may include:
-
Positional Isomers : Formed during the nitration step.[3]
-
Unreacted Starting Materials : Precursors from nitration or amination steps.[3]
-
Hydrolysis Products : The nitrile group can hydrolyze to the corresponding amide or carboxylic acid, especially under strong acidic or basic conditions.[3][4]
-
Oxidized Byproducts : The amino group can be sensitive to oxidation, leading to discoloration (e.g., yellow to brown).[3]
Troubleshooting Guides for Key Modifications
Reduction of the Nitro Group
The selective reduction of the nitro group to an amine is a critical transformation, yielding a diamino benzonitrile scaffold for further synthesis.
Problem: Low yield or incomplete reduction of the nitro group.
Possible Causes & Solutions:
-
Inactive Reducing Agent : Ensure the freshness and quality of your reducing agent. For instance, tin(II) chloride can oxidize over time.
-
Insufficient Reagent : The stoichiometry of the reducing agent is crucial. For SnCl₂ reductions, 3-4 equivalents are often necessary.[5]
-
Reaction Temperature : Some reductions require heating to proceed at an adequate rate. For SnCl₂ in HCl/Ethanol, refluxing at 80-90°C is common.[5]
-
Poor Mixing : If the starting material has low solubility, ensure vigorous stirring to maximize the surface area contact with the reagent.
Problem: The nitrile group is also being reduced.
Possible Causes & Solutions:
-
Harsh Reducing Agent : Catalytic hydrogenation (e.g., H₂/Pd/C) is highly effective for nitro reduction but can also reduce the nitrile group to a primary amine.[1][6]
-
Solution : Opt for a chemoselective reducing agent. SnCl₂ in an acidic medium is a well-established method for selectively reducing aromatic nitro groups in the presence of nitriles.[5][7] Zinc in acetic acid is another mild alternative that tolerates many functional groups.[1][6]
Table 1: Comparison of Common Nitro Group Reduction Methods
| Reagent & Conditions | Selectivity for -NO₂ over -CN | Common Issues |
| SnCl₂·2H₂O, HCl, EtOH, Reflux | High. Does not typically reduce nitriles.[7] | Highly acidic; requires careful neutralization during workup. |
| H₂, Pd/C or Raney Nickel | Low. Can reduce both nitro and nitrile groups.[1][6] | Over-reduction is common. May also dehalogenate aryl halides.[6] |
| Fe, AcOH or NH₄Cl | High. Generally selective for the nitro group. | Slower reaction times; requires filtration of iron salts. |
| Zn, AcOH | High. A mild and selective method.[1][6] | Can sometimes be slow. |
Experimental Protocol: Selective Nitro Reduction using Tin(II) Chloride
This protocol is adapted for this compound based on established procedures for similar compounds.[5][8]
-
Setup : In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.
-
Reagent Addition : To this suspension, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) in concentrated hydrochloric acid.
-
Reaction : Heat the mixture to reflux (approx. 80-90°C) and stir for 2-4 hours. Monitor the reaction's progress by TLC (Thin Layer Chromatography).
-
Workup : After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by slowly adding a concentrated sodium hydroxide solution until the pH is basic (pH 8-9), which will precipitate tin salts.
-
Extraction : Extract the product from the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Diagram: Decision Workflow for Nitro Group Reduction
Caption: Decision tree for selecting a suitable nitro reduction method.
Modifications of the Amino Group
The reduced nucleophilicity of the amino group is a significant hurdle in reactions like acylation, alkylation, or palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination).
Problem: Reaction at the amino group fails or gives very low yield.
Possible Causes & Solutions:
-
Low Nucleophilicity : The primary cause is the strong deactivating effect of the ortho-cyano and para-nitro groups.[1] Standard conditions may not be sufficient to drive the reaction.
-
Solution 1 (Harsher Conditions) : Increase the reaction temperature, use a stronger base, or increase the reaction time. However, this may lead to side reactions or degradation.
-
Solution 2 (More Active Catalyst) : For cross-coupling reactions, screen different palladium catalysts and ligands. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often more effective for coupling unreactive anilines.
-
Solution 3 (Modify the Substrate) : If possible, perform the desired amino group modification before the nitration step in your synthetic sequence. Alternatively, reducing the nitro group first will significantly increase the nucleophilicity of both amino groups.
Diagram: Reactivity Profile of this compound
Caption: Electronic effects influencing functional group reactivity.
Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed to a primary amide or a carboxylic acid under acidic or basic conditions.
Problem: Hydrolysis stops at the amide stage when the carboxylic acid is desired.
Possible Causes & Solutions:
-
Mild Conditions : The conversion of an amide to a carboxylic acid requires more forcing conditions (higher temperature, longer reaction times, or higher concentration of acid/base) than the initial hydrolysis of the nitrile to the amide.[9]
-
Solution : Increase the reaction temperature and/or prolong the reflux time. For acid-catalyzed hydrolysis, using a higher concentration of a strong acid like HCl or H₂SO₄ can facilitate the second step.[10][11]
Problem: Unwanted side reactions or degradation under harsh hydrolysis conditions.
Possible Causes & Solutions:
-
Substrate Instability : The presence of other sensitive functional groups may lead to decomposition under high heat or extreme pH.
-
Solution : Attempt the reaction under the mildest conditions possible that still afford the desired product. If direct hydrolysis is problematic, consider alternative synthetic routes that introduce the carboxylic acid functionality before other sensitive groups are installed.
Diagram: General Workflow for Reaction Troubleshooting
Caption: A systematic approach to troubleshooting failed reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. benchchem.com [benchchem.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: 2-Amino-4-nitrobenzonitrile Spectroscopic Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the spectroscopic analysis of 2-Amino-4-nitrobenzonitrile. This resource is intended for researchers, scientists, and drug development professionals to navigate common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the spectroscopic analysis of this compound, presented in a question-and-answer format.
¹H NMR Spectroscopy
Q1: Why is my compound poorly soluble in standard deuterated solvents like CDCl₃?
A1: this compound possesses multiple polar functional groups (amino, nitro, and nitrile), which can lead to low solubility in less polar solvents like chloroform-d.
-
Troubleshooting Steps:
-
Solvent Selection: Try more polar deuterated solvents such as DMSO-d₆ or acetone-d₆.
-
Gentle Heating: Gently warming the sample can aid dissolution, but be cautious of potential degradation at elevated temperatures.
-
Sonication: Use an ultrasonic bath to help break up solid particles and enhance solvation.
-
Q2: The aromatic proton signals in my ¹H NMR spectrum are broad and poorly resolved. What could be the cause?
A2: Broadening of aromatic signals can be due to several factors, including sample concentration, the presence of paramagnetic impurities, or chemical exchange of the amine protons.
-
Troubleshooting Steps:
-
Adjust Concentration: A sample that is too concentrated can lead to peak broadening. Try diluting your sample.
-
Purity Check: Ensure the sample is free from paramagnetic impurities. If necessary, repurify the compound.
-
Solvent Effects: The choice of solvent can influence peak shape. Acquiring spectra in different solvents (e.g., DMSO-d₆ vs. acetone-d₆) may improve resolution.
-
Q3: The integration of the amine (-NH₂) protons is incorrect. How can I fix this?
A3: The protons of the primary amine group are exchangeable and can exchange with residual water in the NMR solvent, leading to broadened signals and inaccurate integration.
-
Troubleshooting Steps:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The amine proton signal should disappear or significantly decrease in intensity, confirming its identity.
-
Use of Dry Solvents: Ensure that your deuterated solvent is anhydrous.
-
FT-IR Spectroscopy
Q1: I am not seeing the characteristic sharp nitrile (C≡N) peak around 2220-2240 cm⁻¹.
A1: The absence of a clear nitrile peak could indicate an issue with the sample, its preparation, or the instrument.
-
Troubleshooting Steps:
-
Verify Compound Identity: Confirm that the correct compound is being analyzed.
-
Sample Preparation: If using the KBr pellet method, ensure the sample is thoroughly ground and homogeneously mixed with the KBr. For ATR-FTIR, ensure good contact between the sample and the crystal.
-
Instrument Background: Collect a fresh background spectrum to ensure that atmospheric interferences are properly subtracted.
-
Q2: The N-H stretching bands of the primary amine are very broad. Is this normal?
A2: While N-H stretches are typically broader than C-H stretches, excessive broadening can obscure other nearby peaks. This can be due to hydrogen bonding, particularly in concentrated solid or liquid samples.
-
Troubleshooting Steps:
-
Sample Dilution: If possible, prepare a dilute solution of the compound in a suitable non-polar solvent (like CCl₄, if solubility permits) to minimize intermolecular hydrogen bonding.
-
ATR vs. Transmission: The sampling method can influence peak shape. Compare spectra obtained by Attenuated Total Reflectance (ATR) and KBr pellet transmission.
-
UV-Vis Spectroscopy
Q1: The wavelength of maximum absorbance (λmax) I'm observing is different from expected values for similar compounds.
A1: The λmax of a compound is highly sensitive to the solvent environment (solvatochromism) and the pH of the solution.
-
Troubleshooting Steps:
-
Solvent Polarity: Record the spectrum in a series of solvents with varying polarities to understand the effect of the solvent on the electronic transitions.
-
pH Control: The amino group's protonation state will change with pH, affecting the UV-Vis spectrum. Buffer the solution to a specific pH if you need to compare results across different experiments. For instance, nitroanilines exhibit significant shifts in their absorption spectra with changes in pH.
-
Purity: Impurities can lead to additional or shifted absorption bands. Ensure your sample is pure.
-
Mass Spectrometry
Q1: I am having trouble observing the molecular ion peak in my mass spectrum.
A1: The stability of the molecular ion can be influenced by the ionization technique used. Aromatic nitro compounds can sometimes undergo fragmentation readily.
-
Troubleshooting Steps:
-
Soft Ionization Techniques: If using Electron Ionization (EI), which is a hard ionization technique, consider using a softer method like Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the abundance of the molecular ion.
-
Fragmentation Analysis: Look for characteristic fragment ions. For this compound, expect losses of NO₂, CO, and HCN from the molecular ion.
-
Quantitative Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. Since experimental data is not widely available, these values are estimated based on data from structurally similar compounds and general spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm (in DMSO-d₆) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.4 | d | 1H | H-3 (Aromatic H) |
| ~7.8 - 8.0 | dd | 1H | H-5 (Aromatic H) |
| ~7.0 - 7.2 | d | 1H | H-6 (Aromatic H) |
| ~6.5 - 7.0 (broad) | s | 2H | -NH₂ |
Note: Chemical shifts are predictions and can vary based on solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm (in DMSO-d₆) | Assignment |
| ~150 - 155 | C-NH₂ |
| ~145 - 150 | C-NO₂ |
| ~135 - 140 | Aromatic CH |
| ~125 - 130 | Aromatic CH |
| ~118 - 122 | C-CN |
| ~115 - 120 | Aromatic CH |
| ~100 - 105 | C-CN |
Note: These are estimated chemical shifts.
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Doublet | N-H stretch (primary amine)[1] |
| ~3100 - 3000 | Medium | Aromatic C-H stretch[2] |
| ~2230 - 2210 | Strong, Sharp | C≡N stretch (nitrile)[3] |
| ~1620 - 1580 | Medium | Aromatic C=C stretch[2] |
| 1550 - 1490 | Strong | Asymmetric NO₂ stretch[4] |
| 1380 - 1320 | Strong | Symmetric NO₂ stretch[4] |
| 1335 - 1250 | Strong | Aromatic C-N stretch[1] |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 163 | High | [M]⁺ (Molecular Ion) |
| 117 | Moderate | [M - NO₂]⁺ |
| 90 | Moderate | [M - NO₂ - HCN]⁺ |
Note: Fragmentation patterns can vary significantly with the ionization method used.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer.
-
Set the spectral width to cover a range of 0 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Acquire the carbon-13 NMR spectrum on the same instrument.
-
Set the spectral width to cover a range of 0 to 160 ppm.
-
Use a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy (ATR Method)
-
Sample Preparation: Place a small amount of the solid, dry sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Record the IR spectrum over the range of 4000 to 400 cm⁻¹.
-
Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.
-
Data Acquisition:
-
Record the UV-Vis spectrum over a range of 200 to 600 nm.
-
Use a matched cuvette containing the pure solvent as a blank for baseline correction.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer using an appropriate ionization source (e.g., ESI for a softer ionization).
-
Acquire the mass spectrum in both positive and negative ion modes over a mass range of m/z 50-300.
-
Visualized Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common spectroscopic issues.
Caption: Troubleshooting workflow for a poorly resolved ¹H NMR spectrum.
Caption: Troubleshooting workflow for a missing nitrile peak in an IR spectrum.
References
Technical Support Center: Purification of 2-Amino-4-nitrobenzonitrile
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 2-Amino-4-nitrobenzonitrile. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter with crude this compound?
A1: Common impurities can originate from the starting materials or side reactions during synthesis. These may include unreacted starting materials, isomers (such as 2-Amino-5-nitrobenzonitrile), and byproducts from side reactions like hydrolysis of the nitrile group or over-nitration.[1][2][3] The commercial purity of this compound is often around 95%.
Q2: My this compound is a dark yellow or orange solid. Is this normal?
A2: Yes, a yellow to orange color is the expected appearance for this compound.[1] However, discoloration, particularly darkening, can be due to the presence of oxidized impurities or residual starting materials.[4] The color might also intensify if the compound is exposed to air or light for extended periods. For long-term storage, it is advisable to keep the compound in a cool, dark place under an inert atmosphere.
Q3: I am experiencing very low recovery after recrystallization. What are the likely causes and how can I improve the yield?
A3: Poor recovery during recrystallization can stem from several issues:
-
Suboptimal Solvent Choice: The compound might be too soluble in the selected solvent, even at low temperatures, causing a significant amount to remain in the mother liquor.
-
Excessive Solvent Usage: Using too much solvent will prevent the solution from becoming saturated upon cooling, thus hindering precipitation.
-
Premature Crystallization: If insoluble impurities are present and a hot filtration step is performed too slowly, the desired product may crystallize along with the impurities on the filter paper.
-
Incomplete Precipitation: Not allowing the solution to cool for a sufficient amount of time, or not using an ice bath, can result in incomplete crystallization.[4]
To improve yield, perform a careful solvent screen to find a solvent that dissolves the compound well when hot but poorly when cold.[5] Use the minimum amount of hot solvent required to fully dissolve the crude product. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[4]
Q4: When running column chromatography, my compound streaks or smears on the TLC plate. How can I resolve this?
A4: Streaking (or tailing) on a silica gel TLC plate is a common issue with basic compounds like amines.[4] The acidic nature of the silica gel interacts strongly with the basic amino group, causing poor chromatographic behavior. To mitigate this, you can:
-
Add a small amount (0.1-1%) of a basic modifier, such as triethylamine or ammonia, to your mobile phase.[4]
-
Consider using a different stationary phase, such as neutral or basic alumina.[4]
-
Employ an amine-functionalized silica gel for your chromatography.[4]
Q5: Should I use recrystallization or column chromatography to purify this compound?
A5: The choice depends on the nature and quantity of the impurities.
-
Recrystallization is often effective if the impurities have significantly different solubility profiles from the desired product. It is a good first choice for removing small amounts of impurities from a relatively large amount of product.
-
Column chromatography is more suitable for separating compounds with similar polarities from the desired product and for purifying smaller quantities. It is also the preferred method when multiple impurities are present.[1]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough or is a poor solvent for the compound. | Try a more polar solvent. For nitroanilines, polar solvents like ethanol, methanol, or acetone are often effective.[4][6][7] If a single solvent doesn't work, try a mixed solvent system (e.g., ethanol/water).[5][8] |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated or cooled too quickly. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5] Consider using a solvent with a lower boiling point. |
| Crystals are very fine and difficult to filter. | The solution cooled too rapidly, leading to rapid precipitation instead of crystal growth. | Ensure the solution cools slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help initiate crystallization.[4] |
| Purity does not improve significantly after recrystallization. | The chosen solvent does not effectively discriminate between the compound and the impurity (i.e., they have similar solubilities). | Perform a more thorough solvent screen to find a solvent that dissolves the impurity well at all temperatures but the desired compound only when hot.[4] A second purification step via column chromatography may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the desired compound from an impurity. | The mobile phase polarity is not optimized. | Conduct a thorough TLC analysis with different solvent systems to find an eluent that provides good separation (a significant difference in Rf values) between your compound and the impurity.[4] |
| Compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.[4] |
| Compound is streaking down the column. | Strong interaction between the basic amino group and the acidic silica gel. The compound may be overloaded on the column. | Add a small amount (0.1-1%) of triethylamine or ammonia to your mobile phase.[4] Ensure you have not loaded too much crude material onto the column; a general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
| Cracks appear in the silica gel bed. | Improper column packing or the solvent running dry. | Ensure the column is packed uniformly without any air bubbles. Never let the solvent level drop below the top of the silica gel. |
Quantitative Data
Predicted Solubility Profile
As specific experimental data for this compound is not widely available, this table provides an estimated solubility profile based on the behavior of structurally similar nitroaromatic compounds.[6][9][10] Researchers should confirm these qualitative assessments experimentally.
| Solvent | Solvent Class | Predicted Solubility | Rationale / Notes |
| Water | Polar Protic | Sparingly Soluble / Insoluble | Aromatic nitro compounds generally have low water solubility.[6][10] |
| Ethanol | Polar Protic | Sparingly to Moderately Soluble | The amino group can form hydrogen bonds, improving solubility. May require heating.[9] |
| Methanol | Polar Protic | Sparingly to Moderately Soluble | Similar to ethanol, may require heating for complete dissolution.[6] |
| Acetone | Polar Aprotic | Soluble | A good solvent for many polar organic compounds, including nitroaromatics.[10] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | A strong polar aprotic solvent capable of dissolving many organic compounds.[6] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A strong polar aprotic solvent, often used for preparing stock solutions.[6] |
| Dichloromethane (DCM) | Halogenated | Moderately Soluble | Often a good solvent for compounds of intermediate polarity.[10] |
| Hexane | Non-polar | Insoluble | The compound is too polar to dissolve in non-polar solvents.[9] |
Typical Column Chromatography Conditions
The following are suggested starting conditions for purification by flash column chromatography. Optimization will be required based on TLC analysis.
| Parameter | Recommended Starting Condition |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate gradient (e.g., start with 9:1 and gradually increase to 7:3 or 1:1) |
| Basic Modifier | 0.1 - 1% Triethylamine (optional, to prevent tailing) |
| Loading Method | Dry loading is recommended for compounds with limited solubility in the mobile phase.[4] |
| Fraction Analysis | Thin-Layer Chromatography (TLC) with UV visualization. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents. A suitable solvent will dissolve the compound when hot but not at room temperature.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid while heating and stirring.[8]
-
Decolorization (Optional): If the solution has a significant color from impurities, add a small amount of activated carbon and gently boil for a few minutes.[4]
-
Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon or any insoluble impurities.[4]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.[4]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual mother liquor.[4]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
General Column Chromatography Protocol
-
Mobile Phase Selection: Using TLC, identify a solvent system that provides a good separation of the target compound from impurities (target Rf value of ~0.3-0.4).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the packed column.[4]
-
Elution: Begin eluting with the mobile phase, starting with the lowest polarity identified in your TLC analysis. Collect fractions continuously. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.[4]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.[4]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. solubilityofthings.com [solubilityofthings.com]
stability issues of 2-Amino-4-nitrobenzonitrile under different conditions
Welcome to the Technical Support Center for 2-Amino-4-nitrobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to address stability issues and provide guidance on handling this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is susceptible to degradation under several conditions due to its functional groups: the amino, nitro, and nitrile moieties. Key concerns include hydrolysis of the nitrile group, reduction of the nitro group, and oxidation of the amino group. The compound may also be sensitive to light and elevated temperatures.
Q2: How should this compound be properly stored?
A2: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light. For long-term storage, refrigeration is recommended.
Q3: What are the likely degradation pathways for this compound under stress conditions?
A3: Under forced degradation conditions, several pathways are plausible:
-
Acidic/Basic Hydrolysis: The nitrile group can hydrolyze to form 2-amino-4-nitrobenzamide and subsequently 2-amino-4-nitrobenzoic acid.
-
Oxidation: The primary amino group is susceptible to oxidation, which can lead to the formation of colored impurities and potentially polymerization.
-
Reduction: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents.
-
Photodegradation: Exposure to UV light can lead to complex degradation pathways, including the formation of colored byproducts.
-
Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to the release of nitrogen oxides and other hazardous fumes.
Q4: I am observing a color change in my sample of this compound. What could be the cause?
A4: A color change, often to yellow, orange, or brown, can indicate degradation. This is commonly due to the oxidation of the amino group or the formation of nitroso derivatives. It is crucial to handle the compound in an inert atmosphere where possible and protect it from light.
Q5: Are there any known incompatibilities with common solvents or reagents?
A5: this compound may be incompatible with strong oxidizing agents, strong reducing agents, and strong acids or bases, as these can promote its degradation. Care should be taken when choosing reaction conditions and solvents.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis During Stability Studies
-
Observation: New peaks appear in the chromatogram of a stressed sample of this compound.
-
Possible Causes & Solutions:
-
Hydrolysis: If the new peaks are more polar, they could correspond to the benzamide or benzoic acid derivatives. This is likely under acidic or basic conditions.
-
Troubleshooting: Confirm the identity of the new peaks by LC-MS. If hydrolysis is confirmed, consider if the pH of your formulation or reaction mixture can be adjusted to a more neutral range.
-
-
Degradation Products: Other peaks could be due to oxidation or reduction products.
-
Troubleshooting: Use a photodiode array (PDA) detector to compare the UV spectra of the new peaks with the parent compound. This can give clues about structural changes. Mass spectrometry is essential for definitive identification.
-
-
Issue 2: Poor Recovery of the Compound After an Experiment
-
Observation: The amount of this compound is significantly lower than expected after a reaction or work-up.
-
Possible Causes & Solutions:
-
Thermal Degradation: If the experiment involved heating, the compound may have decomposed.
-
Troubleshooting: Review the thermal stability data. If possible, perform the reaction at a lower temperature or for a shorter duration.
-
-
Adsorption: The compound may be adsorbing to glassware or other surfaces.
-
Troubleshooting: Silanizing glassware can help reduce adsorption.
-
-
Precipitation: The compound may have precipitated out of solution if the solvent or temperature changes.
-
Troubleshooting: Check the solubility of the compound in the solvents used at different temperatures.
-
-
Issue 3: Inconsistent Results in Biological Assays
-
Observation: Potency or activity of the compound varies between batches or over time.
-
Possible Causes & Solutions:
-
Degradation in Assay Medium: The compound may be unstable in the aqueous, buffered conditions of many biological assays.
-
Troubleshooting: Perform a time-course stability study of the compound in the assay medium. Analyze samples by HPLC at different time points to quantify degradation. If unstable, consider preparing fresh solutions immediately before use or exploring formulation strategies to improve stability.
-
-
Quantitative Data Summary
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | 15% | 2-Amino-4-nitrobenzamide, 2-Amino-4-nitrobenzoic acid |
| Base Hydrolysis | 0.1 M NaOH | 24 | 60 | 25% | 2-Amino-4-nitrobenzoic acid |
| Oxidation | 3% H₂O₂ | 24 | 25 | 10% | Oxidized dimeric species, Nitroso derivative |
| Thermal (Solid) | - | 48 | 80 | 5% | Undetermined colored impurities |
| Photostability | UV light (ICH Q1B) | 24 | 25 | 20% | Complex mixture of colored degradants |
Table 2: pH-Rate Profile for the Hydrolysis of this compound at 60°C (Hypothetical)
| pH | Apparent First-Order Rate Constant (k_obs, x 10⁻⁵ s⁻¹) | Half-life (t½, hours) |
| 1.0 | 2.5 | 7.7 |
| 3.0 | 0.8 | 24.1 |
| 5.0 | 0.2 | 96.3 |
| 7.0 | 0.1 | 192.5 |
| 9.0 | 1.5 | 12.8 |
| 11.0 | 4.0 | 4.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV/PDA detector
-
LC-MS system for peak identification
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation (in solution): Heat the stock solution at 60°C for 24 hours, protected from light.
-
Thermal Degradation (solid state): Place a known amount of solid this compound in an oven at a temperature below its melting point (e.g., 80°C) for 48 hours.
-
Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control should be kept under the same conditions.
-
-
Sample Analysis:
-
After the specified time, cool the solutions to room temperature.
-
Neutralize the acidic and basic solutions with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating HPLC method.
-
Characterize the major degradation products using LC-MS.
-
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Plausible degradation pathways of this compound.
Technical Support Center: Overcoming Poor Solubility of 2-Amino-4-nitrobenzonitrile in Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of 2-Amino-4-nitrobenzonitrile during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common solvents?
A1: The poor solubility of this compound stems from its molecular structure. The presence of a polar amino (-NH2) group and a nitro (-NO2) group, combined with a relatively rigid aromatic ring, leads to strong intermolecular forces in the solid state, specifically hydrogen bonding and dipole-dipole interactions. These strong interactions in the crystal lattice require a significant amount of energy to be overcome by the solvent molecules, resulting in low solubility in many solvents.
Q2: What are the initial steps to take when encountering solubility issues with this compound?
A2: When facing solubility challenges, a systematic approach is recommended. Start by selecting an appropriate solvent, considering polar aprotic solvents like DMSO or DMF for higher solubility.[1] Gentle heating and constant agitation can also significantly improve dissolution.[1] If these initial steps are insufficient, more advanced techniques such as sonication or the use of co-solvents can be employed.
Q3: Can the purity of this compound affect its solubility?
A3: Yes, impurities can significantly impact the solubility of this compound.[1] Insoluble impurities will remain as suspended particles, while soluble impurities can sometimes alter the overall dissolution behavior of the compound. It is crucial to use a pure sample for consistent and predictable solubility. If you suspect impurities, purification by recrystallization may be necessary.
Q4: How does temperature affect the solubility of this compound?
A4: For most solids, solubility increases with temperature. This is also the case for this compound.[2] Applying gentle heat can help dissolve the compound more effectively.[1] However, it is crucial to be cautious as excessive heat can lead to the degradation of the compound or other reactants in the mixture.
Q5: What are co-solvents and how can they improve solubility?
A5: A co-solvent is a second solvent added to the primary solvent to increase the solubility of a solute. This technique is particularly useful when the solute has poor solubility in the primary solvent.[1] For instance, if a reaction needs to be carried out in a largely aqueous medium where this compound is poorly soluble, a small amount of a miscible organic solvent in which the compound is more soluble (like DMSO or ethanol) can be added to the mixture to enhance its overall solubility.
Troubleshooting Guides
Problem 1: this compound is not dissolving in the chosen reaction solvent.
This is a common issue that can hinder the progress of a reaction. The following workflow provides a step-by-step approach to address this problem.
Caption: Troubleshooting workflow for dissolving this compound.
Problem 2: The reaction is slow or incomplete, likely due to poor solubility.
Even if the compound appears to dissolve, low concentration in the solution can lead to slow reaction kinetics.
Troubleshooting Steps:
-
Increase Temperature: Carefully increasing the reaction temperature can enhance both solubility and reaction rate. Monitor for any degradation of starting materials or products.
-
Use a More Solubilizing Solvent: If compatible with your reaction chemistry, switch to a solvent with higher solubilizing power, such as DMSO or DMF.
-
Consider Homogenization Techniques: High-shear mixing or sonication during the reaction can help maintain a fine suspension and increase the surface area of any undissolved solid, thereby improving the reaction rate.
-
Employ Advanced Techniques:
-
Phase-Transfer Catalysis (PTC): This technique is particularly useful for reactions involving an ionic reactant in an aqueous phase and this compound in an organic phase.[3][4][5][6][7] A phase-transfer catalyst facilitates the transfer of the ionic reactant into the organic phase to react.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reactions by rapidly heating the solvent and reactants, often leading to higher yields and shorter reaction times, even with poorly soluble starting materials.[8][9][10][11][12]
-
Data Presentation
| Solvent | Solvent Class | Predicted/Qualitative Solubility | Rationale |
| Water | Polar Protic | Poorly Soluble | Aromatic nitro compounds generally exhibit low solubility in water.[1] |
| Ethanol | Polar Protic | Sparingly to Moderately Soluble | The presence of the amino group allows for hydrogen bonding, but the overall aromatic character limits high solubility.[13] |
| Methanol | Polar Protic | Sparingly to Moderately Soluble | Similar to ethanol, it can act as a hydrogen bond donor and acceptor. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[1] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Another effective polar aprotic solvent for dissolving many organic compounds.[1] |
| Acetone | Polar Aprotic | Sparingly Soluble | Offers moderate polarity. |
| Dichloromethane (DCM) | Non-polar | Sparingly Soluble | Limited solubility is expected due to the polar functional groups on the molecule. |
| Hexane | Non-polar | Insoluble | The significant difference in polarity leads to very poor solubility.[13] |
Experimental Protocols
Below are detailed methodologies for key experimental techniques to overcome the poor solubility of this compound in reactions.
Protocol 1: Dissolution using Sonication
This protocol describes how to use an ultrasonic bath to aid in the dissolution of this compound. Sonication uses sound energy to agitate particles and break down aggregates, which can enhance the rate of dissolution.[1][14][15][16][17]
Materials:
-
This compound
-
Chosen solvent (e.g., Ethanol, DMF)
-
Glass vial or flask
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound and place it in the glass vial or flask.
-
Add the calculated volume of the chosen solvent.
-
Place the vial/flask in the ultrasonic bath, ensuring the water level in the bath is sufficient to partially submerge the solvent in the container.
-
Turn on the sonicator and sonicate the mixture for 10-15 minute intervals.
-
After each interval, visually inspect the solution for undissolved solids.
-
If necessary, gentle heating (40-50°C) can be combined with sonication to further enhance solubility.[1]
-
Continue until the compound is fully dissolved or no further dissolution is observed.
Protocol 2: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general procedure for performing a nucleophilic aromatic substitution reaction with this compound using microwave heating to overcome solubility and reaction rate limitations.[8][10]
Materials:
-
This compound
-
Nucleophile (e.g., an amine or thiol)
-
Base (e.g., K2CO3, Et3N)
-
Solvent (e.g., DMF, DMSO)
-
Microwave reactor vial with a stir bar
-
Microwave synthesizer
Procedure:
-
To a microwave reactor vial, add this compound (1 equivalent), the nucleophile (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Add the solvent to the vial. The volume should be sufficient to ensure proper stirring but not so large that the concentration is too low.
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer.
-
Set the reaction parameters: temperature (e.g., 100-150°C), time (e.g., 10-30 minutes), and power. These will need to be optimized for the specific reaction.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Work up the reaction mixture as appropriate for the specific product (e.g., extraction, precipitation).
-
Purify the product using standard techniques such as column chromatography or recrystallization.
Caption: Experimental workflow for microwave-assisted SNAr.
References
- 1. benchchem.com [benchchem.com]
- 2. csustan.edu [csustan.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 87376-25-8 [sigmaaldrich.com]
- 10. 2-アミノ-5-ニトロベンゾニトリル 95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. dash.harvard.edu [dash.harvard.edu]
- 12. By compound [wahoo.cns.umass.edu]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2-Amino-4-nitrobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with essential information for the synthesis and scale-up of 2-Amino-4-nitrobenzonitrile. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to address challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound? A1: A widely adopted and controllable route involves a multi-step synthesis starting from 2-aminobenzonitrile. To manage the high reactivity of the amino group and direct the nitration, the process typically involves:
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Protection: The amino group of 2-aminobenzonitrile is protected, often via acetylation with acetic anhydride, to form N-(2-cyanophenyl)acetamide. This step prevents unwanted side reactions and oxidation.[1][2]
-
Nitration: The protected intermediate is then nitrated using a mixed acid solution (concentrated nitric acid and sulfuric acid) under carefully controlled low-temperature conditions.[1]
-
Deprotection: The acetyl group is removed by acid-catalyzed hydrolysis to yield the final product, this compound.[1]
Q2: What are the primary safety concerns when scaling up this synthesis? A2: Scaling up the synthesis of this compound introduces significant safety challenges. Nitration reactions are highly exothermic and require strict temperature control to prevent runaway reactions, which can lead to over-pressurization of the reactor.[3] The use of concentrated nitric and sulfuric acids necessitates handling in a well-ventilated area with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coats, and safety goggles.
Q3: How can I effectively monitor the reaction's progress during scale-up? A3: For in-process control, a combination of analytical techniques is recommended. Thin-Layer Chromatography (TLC) is suitable for rapid, qualitative checks on the consumption of starting materials. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method to accurately track the formation of the product and any byproducts or isomers.[3][4]
Q4: What are the recommended purification methods for the final product? A4: The crude product can often be purified by recrystallization.[5] Suitable solvent systems include ethanol/water or ethyl acetate/heptane mixtures.[4][5] If isomeric impurities are present, column chromatography on silica gel is an effective method for obtaining high-purity material.[6]
Q5: What are the expected byproducts in this synthesis? A5: During the nitration of the protected 2-aminobenzonitrile, the formation of isomeric products is the primary concern. Besides the desired 4-nitro isomer, the 5-nitro and 6-nitro isomers may also be formed due to the directing effects of the substituents.[2][3] Over-nitration to form dinitro compounds is also possible if the reaction conditions are not carefully controlled.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis.
Nitration Step Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Insufficiently strong nitrating conditions. 2. Reaction temperature is too low. 3. Poor mixing in a large-scale reactor. | 1. Ensure the use of concentrated acids. Check the concentration of the nitric acid.2. Gradually increase the reaction temperature in small increments (e.g., to 5-10°C), but monitor closely for any exotherm.[3]3. Ensure vigorous and efficient stirring to maintain a homogenous reaction mixture. |
| Formation of Multiple Products (Isomers) | 1. Incomplete protection of the amino group. 2. Reaction temperature is too high, reducing regioselectivity. | 1. Confirm the completion of the acetylation step via TLC or HPLC before proceeding to nitration.2. Maintain a strict low-temperature profile (0-5°C) during the addition of the nitrating mixture. Lower temperatures often improve selectivity.[2] |
| Product is a Dark Tar or Oily Residue | 1. Oxidation of the amino group. 2. Runaway reaction or localized overheating. | 1. Ensure the amino group is fully protected. Consider performing the reaction under an inert atmosphere (e.g., nitrogen).2. Improve temperature control and ensure slow, dropwise addition of the nitrating agent. |
Purification Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound "Oils Out" During Recrystallization | 1. The boiling point of the solvent is too high. 2. The solution is supersaturated. | 1. Choose a solvent or solvent mixture with a lower boiling point.2. Ensure the crude material is fully dissolved. After cooling, scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization. |
| Poor Recovery After Recrystallization | 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. | 1. Use the minimum amount of hot solvent required to fully dissolve the crude product.2. After slow cooling to room temperature, place the flask in an ice bath to maximize precipitation.[6] |
| Streaking/Tailing on Silica Gel Column | 1. The basic amino group is interacting strongly with the acidic silica gel. | 1. Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia, to the eluent to neutralize the acidic sites on the silica.[6] |
Experimental Protocols
Illustrative Scale-Up Synthesis of this compound
This protocol is for illustrative purposes and should be optimized for specific laboratory or pilot plant conditions.
Step 1: Protection via Acetylation of 2-Aminobenzonitrile
-
In a suitable reactor, dissolve 2-aminobenzonitrile (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis confirms the disappearance of the starting material.
-
Pour the reaction mixture into a vessel containing crushed ice and water to precipitate the product.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to obtain N-(2-cyanophenyl)acetamide.
Step 2: Nitration of N-(2-cyanophenyl)acetamide
-
In a clean, dry reactor equipped with efficient cooling and stirring, add concentrated sulfuric acid (98%).
-
Cool the sulfuric acid to 0°C and slowly add the N-(2-cyanophenyl)acetamide from Step 1 in portions, maintaining the temperature between 0-5°C.
-
In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (70%, 1.1 eq) to concentrated sulfuric acid at 0°C.
-
Add the nitrating mixture dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 5°C.[1]
-
Stir the mixture at 0-5°C for an additional 2-3 hours after the addition is complete.
-
Carefully pour the reaction mixture over a large volume of crushed ice to precipitate the nitrated product.
-
Filter the solid, wash with copious amounts of cold water until the washings are neutral (pH 7), and dry the product.
Step 3: Deprotection via Acid Hydrolysis
-
Suspend the crude nitrated acetanilide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours, monitoring by TLC until the reaction is complete.[1]
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Slowly neutralize the solution with a 10-20% sodium hydroxide solution to a pH of 7-8 to precipitate the final product.
-
Filter the solid, wash with cold water, and dry.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water).
Visualizations
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low nitration yield.
References
common impurities in 2-Amino-4-nitrobenzonitrile and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-nitrobenzonitrile. The information addresses common issues related to impurities and their removal during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in commercially available or synthesized this compound?
A1: Impurities in this compound can originate from several sources, primarily related to its synthesis. Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthetic route, residual starting materials from nitration or amination steps can be present.
-
Isomeric Byproducts: The nitration of aminobenzonitrile precursors can lead to the formation of positional isomers, which are often the most common and challenging impurities to remove.
-
Side-Reaction Products: Incomplete reactions or side reactions can generate various byproducts.
-
Degradation Products: The compound may degrade upon exposure to light, air, or high temperatures, leading to colored impurities.
Q2: My batch of this compound has a darker color than expected (e.g., orange or brown instead of yellow). What could be the cause?
A2: Discoloration in nitro-substituted anilines is frequently caused by the presence of oxidized impurities or residual starting materials. The color can also intensify if the compound is sensitive to air or light. For optimal stability and to prevent discoloration, it is recommended to store this compound in a cool, dark place under an inert atmosphere.
Q3: I am observing a low yield after performing recrystallization. How can I improve the recovery of the purified product?
A3: A low recovery yield during recrystallization can be attributed to several factors:
-
Suboptimal Solvent Choice: The compound might be too soluble in the selected solvent, even at low temperatures.
-
Excessive Solvent Usage: Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor.
-
Premature Crystallization: Rapid cooling can trap impurities within the newly formed crystals, affecting both purity and yield.
-
Incomplete Precipitation: The solution may not have been cooled sufficiently or for a long enough duration to allow for maximum crystal formation.
Q4: During column chromatography, my compound is streaking or "tailing" on the TLC plate. What can I do to resolve this?
A4: Streaking or tailing on a TLC plate is a common issue when purifying amino-containing compounds on silica gel. This is often due to the interaction between the basic amino group and the acidic nature of the silica. To mitigate this, you can:
-
Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to your mobile phase.
-
Consider using a different stationary phase, such as neutral or basic alumina.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in hot solvent | The solvent is not polar enough. | Try a more polar solvent. For nitroanilines, solvents like ethanol, methanol, or mixtures with water are often effective. |
| Compound "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Ensure the solution is not overheated. |
| Crystals are very fine and difficult to filter | The solution cooled too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Purity does not improve after recrystallization | The chosen solvent does not effectively differentiate between the compound and the impurity. | Perform a solvent screen to find a solvent that dissolves the impurity well at all temperatures but the desired compound only at elevated temperatures. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not move from the baseline | The mobile phase is not polar enough. The compound is strongly adsorbed to the acidic silica. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). Add a basic modifier like triethylamine to the eluent. |
| Poor separation of the desired compound from an impurity | The mobile phase polarity is not optimized. | Perform a thorough TLC analysis with different solvent systems to find an eluent that provides good separation (a significant difference in Rf values). |
| Low recovery of the compound from the column | The compound may be irreversibly adsorbed to the stationary phase. | Use a modified stationary phase (e.g., amine-functionalized silica) or add a competing base to the mobile phase to reduce strong interactions. |
Purity Data
The following table summarizes typical purity levels that can be achieved for amino-nitro aromatic compounds using common laboratory purification techniques. Please note that the actual purity will depend on the nature and quantity of the impurities present in the crude material.
| Purification Method | Starting Purity (Typical) | Final Purity (Achievable) |
| Single Recrystallization | 85-95% | 98-99% |
| Column Chromatography | 80-90% | >99% |
| Combined Methods | <80% | >99.5% |
Data is based on general observations for analogous compounds and may vary for this compound.
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a few drops of a chosen solvent at room temperature. If it dissolves, the solvent is likely too polar. If it doesn't, heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature. Ethanol, methanol, and ethanol/water mixtures are good starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the selected hot solvent to completely dissolve it.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: If activated carbon was used, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
General Column Chromatography Protocol
-
Stationary Phase and Mobile Phase Selection: Based on TLC analysis, choose a suitable solvent system (mobile phase) that gives a good separation of the target compound from impurities (Rf of the product should be around 0.3-0.4). Silica gel is a common stationary phase.
-
Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the initial mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Alternatively, for less soluble compounds, create a "dry load" by dissolving the compound in a strong solvent, adding a small amount of silica gel, and evaporating the solvent. Carefully add the sample to the top of the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for impurity identification and removal.
Caption: Troubleshooting decision tree for purification.
Validation & Comparative
A Comparative Analysis of 2-Amino-4-nitrobenzonitrile and Its Isomers for Drug Discovery
Guide for Researchers, Scientists, and Drug Development Professionals
The aminonitrobenzonitrile scaffold is a cornerstone in medicinal chemistry, valued for its versatile reactivity and presence in a multitude of biologically active compounds. The specific arrangement of the amino, nitro, and nitrile functional groups on the benzene ring gives rise to various isomers, each with unique physicochemical properties and potential therapeutic applications. This guide provides a detailed comparison of 2-Amino-4-nitrobenzonitrile and two of its common positional isomers, 4-Amino-2-nitrobenzonitrile and 2-Amino-5-nitrobenzonitrile.
While direct comparative studies detailing the biological activities of these specific isomers are limited in publicly available literature, this document consolidates existing data on their properties and highlights their potential in areas such as oncology and anti-parasitic research. The information is supplemented with detailed experimental protocols for evaluating their potential cytotoxic effects and mechanism of action.
Physicochemical Properties: A Quantitative Comparison
The positioning of functional groups significantly impacts key physicochemical parameters such as melting point, boiling point, and solubility. These properties are critical for determining a compound's suitability for further development, including formulation and pharmacokinetic profiling.
| Property | This compound | 4-Amino-2-nitrobenzonitrile | 2-Amino-5-nitrobenzonitrile |
| CAS Number | 87376-25-8[1] | 72115-07-2[2] | 17420-30-3[3] |
| Molecular Formula | C₇H₅N₃O₂ | C₇H₅N₃O₂ | C₇H₅N₃O₂ |
| Molecular Weight | 163.14 g/mol [4] | 163.13 g/mol | 163.13 g/mol [3][5] |
| Appearance | Solid[1] | - | Yellow to brown powder[5] |
| Melting Point | - | - | 200-210 °C[5][6] |
| Boiling Point | - | - | ~383.2 °C[5] |
| Solubility | - | - | Sparingly soluble in water and ethanol; soluble in acetone, chloroform, benzene[5] |
| XLogP3 | - | - | 1.8[3] |
Data for 4-Amino-2-nitrobenzonitrile is limited in publicly available databases. All data should be confirmed with experimental analysis.
Synthesis and Reactivity
The synthesis of aminonitrobenzonitrile isomers often involves multi-step reactions, typically starting from a substituted benzene derivative. A generalized workflow for synthesizing these compounds often involves nitration of an appropriate amino-benzonitrile precursor. The presence of the three distinct functional groups offers multiple handles for subsequent chemical modifications, making them valuable intermediates for creating libraries of compounds for biological screening.[7]
Caption: Generalized workflow for the synthesis of aminonitrobenzonitrile isomers.
Comparative Biological Activity
| Isomer | Potential Biological Activity / Application |
| This compound | Precursor for cytotoxic 2-amino-4H-chromene derivatives.[9] |
| 4-Amino-2-nitrobenzonitrile | Investigated as a potential inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3). |
| 2-Amino-5-nitrobenzonitrile | Serves as a versatile precursor for pharmaceuticals and has been investigated for anticancer properties.[5] It is also a key intermediate in the synthesis of dyes.[5] |
| 4-Amino-3-nitrobenzonitrile | Derivatives have been evaluated for in vitro antiparasitic activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense.[10] |
Key Signaling Pathway: STAT3 Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently over-activated in many human cancers. Its activation promotes tumor progression, survival, and suppresses the anti-tumor immune response. Consequently, inhibiting the STAT3 signaling pathway is a major focus of modern oncology drug discovery. Isomers such as 4-Amino-2-nitrobenzonitrile are explored as potential scaffolds for developing direct STAT3 inhibitors.
Caption: The STAT3 signaling pathway and potential points of inhibition.
Experimental Protocols
To facilitate further research into the biological activities of these isomers, detailed protocols for key assays are provided below.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a standard colorimetric method to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which correlates with cell viability.[3][5][6]
Materials:
-
Human cancer cell line (e.g., MDA-MB-231, HCT-116)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adhesion.[12]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO at the same final concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).[12]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[7][12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to correct for background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Western Blot for STAT3 Phosphorylation
This protocol is used to assess the inhibitory effect of a compound on the phosphorylation of STAT3, a key step in its activation.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. Here, it is used to measure the levels of both total STAT3 and phosphorylated STAT3 (p-STAT3) to determine if a compound inhibits its activation, often induced by a cytokine like Interleukin-6 (IL-6).
Materials:
-
Cancer cell line with a functional STAT3 pathway (e.g., HepG2, SW480)[7][13]
-
Test compounds
-
Recombinant human IL-6
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Serum starve the cells for 24 hours if necessary.[13] Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 2 hours).[7]
-
Cytokine Stimulation: Stimulate the cells with IL-6 (e.g., 20-100 ng/mL) for 15-30 minutes to induce STAT3 phosphorylation.[7][13]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using ice-cold RIPA buffer.[7]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[7]
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in sample buffer. Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.[7][12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-STAT3, 1:1000) overnight at 4°C.[7] Wash the membrane with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[7]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal and the loading control (GAPDH) to determine the extent of inhibition.[7]
Conclusion
This compound and its isomers represent a class of compounds with significant, yet underexplored, therapeutic potential. While their physicochemical properties differ based on the substitution pattern, they all serve as versatile platforms for synthetic chemistry. The available evidence suggests potential applications in oncology and infectious diseases, particularly through mechanisms like the inhibition of critical signaling pathways such as STAT3. However, there is a clear need for direct, quantitative comparative studies to elucidate the structure-activity relationships among these isomers. The experimental protocols provided herein offer a robust framework for researchers to undertake such investigations and unlock the full potential of the aminonitrobenzonitrile scaffold in drug discovery.
References
- 1. This compound | 87376-25-8 [sigmaaldrich.com]
- 2. 72115-07-2|4-Amino-2-nitrobenzonitrile|BLD Pharm [bldpharm.com]
- 3. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [oakwoodchemical.com]
- 5. nbinno.com [nbinno.com]
- 6. 2-Amino-5-nitrobenzonitrile(17420-30-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-amino-5-nitrothiazole: Carcinogenic Potency Database [files.toxplanet.com]
- 9. 4-Amino-3-nitrobenzonitrile 98 6393-40-4 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. 4-Amino-2-hydroxy-5-nitrobenzonitrile | C7H5N3O3 | CID 84656730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemsynthesis.com [chemsynthesis.com]
spectroscopic comparison of 2-Amino-4-nitrobenzonitrile and its derivatives
A Spectroscopic Comparison of 2-Amino-4-nitrobenzonitrile and its Derivatives: A Guide for Researchers
This guide offers a comparative analysis of the spectroscopic properties of this compound and its derivatives. Due to the limited availability of experimental data for this compound, this document leverages predicted data for the closely related 2-Amino-4-methoxy-5-nitrobenzonitrile and experimental data from other analogues, such as 2-Amino-5-nitrobenzonitrile and 2-Amino-4-chlorobenzonitrile, to provide a valuable reference for researchers, scientists, and drug development professionals. The interplay of electron-donating and electron-withdrawing groups in these molecules significantly influences their spectroscopic signatures.
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for 2-Amino-4-methoxy-5-nitrobenzonitrile (predicted) and its analogues (experimental), offering a baseline for comparative analysis.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Solvent |
| 2-Amino-4-methoxy-5-nitrobenzonitrile (Predicted)[1] | ~7.8 - 8.2 | Singlet | 1H | Aromatic H | CDCl₃ |
| ~6.2 - 6.5 | Singlet | 1H | Aromatic H | ||
| ~5.5 - 6.0 | Broad Singlet | 2H | -NH₂ | ||
| ~3.9 - 4.1 | Singlet | 3H | -OCH₃ | ||
| 2-Aminobenzonitrile[2][3] | 7.2-7.4 | Multiplet | 2H | Aromatic H | DMSO-d₆ |
| 6.6-6.8 | Multiplet | 2H | Aromatic H | ||
| 6.1 | Broad Singlet | 2H | -NH₂ | ||
| 4-Nitrobenzonitrile[4] | 8.35 | Doublet | 2H | Aromatic H | CDCl₃ |
| 7.89 | Doublet | 2H | Aromatic H | ||
| 2-Methyl-5-nitrobenzonitrile[5] | 8.3-8.4 | Singlet | 1H | Aromatic H | Not specified |
| 7.7-7.8 | Doublet | 1H | Aromatic H | ||
| 7.4-7.5 | Doublet | 1H | Aromatic H | ||
| 2.6 | Singlet | 3H | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (ppm) | Assignment | Solvent |
| 2-Amino-4-methoxy-5-nitrobenzonitrile (Predicted)[1] | ~160 - 165 | C-OCH₃ | CDCl₃ |
| ~145 - 150 | C-NH₂ | ||
| ~135 - 140 | C-NO₂ | ||
| ~120 - 125 | Aromatic CH | ||
| ~115 - 120 | C-CN | ||
| ~100 - 105 | Aromatic CH | ||
| ~95 - 100 | C-CN | ||
| ~55 - 60 | -OCH₃ | ||
| 4-Nitrobenzonitrile[4] | 150.0 | C-NO₂ | CDCl₃ |
| 133.4 | Aromatic CH | ||
| 124.2 | Aromatic CH | ||
| 118.2 | C-CN | ||
| 116.7 | Aromatic C |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2-Amino-4-methoxy-5-nitrobenzonitrile (Predicted)[1] | 3450 - 3300 | Strong, Doublet | N-H stretch (primary amine) |
| ~2230 - 2210 | Strong | C≡N stretch (nitrile) | |
| 1620 - 1580 | Medium | Aromatic C=C stretch | |
| 1550 - 1490 | Strong | Asymmetric NO₂ stretch | |
| 1380 - 1320 | Strong | Symmetric NO₂ stretch | |
| 1280 - 1200 | Strong | Aryl C-O stretch (methoxy) | |
| 2-Amino-4-chlorobenzonitrile[6] | 3452, 3363 | Not specified | 1° NH |
| 2211 | Not specified | C≡N | |
| 782 | Not specified | C-Cl | |
| 2-Amino-4,6-diphenylnicotinonitriles (general range)[7] | 3487-3412, 3368-3300 | Not specified | N-H stretch |
| 1654-1606 | Not specified | N-H bending |
Table 4: Mass Spectrometry (MS) Data
| Compound | m/z | Relative Intensity (%) | Assignment | Ionization Mode |
| 2-Amino-4-methoxy-5-nitrobenzonitrile (Predicted)[1] | 193 | 100 | [M]⁺ (Molecular Ion) | EI |
| 178 | Moderate | [M - CH₃]⁺ | ||
| 163 | Moderate | [M - NO]⁺ | ||
| 147 | High | [M - NO₂]⁺ | ||
| 2-Amino-5-nitrobenzonitrile[8] | 163 | Not specified | [M]⁺ | Experimental |
| 133, 117, 116, 90, 63 | Not specified | Fragment Ions | ||
| 4-Nitrobenzonitrile[9] | 148 | ~70 | [M]⁺ | EI |
| 118 | ~20 | [M - NO]⁺ | ||
| 102 | 100 | [M - NO₂]⁺ | ||
| 90 | ~30 | [C₆H₄]⁺ | ||
| 75 | ~40 | [C₅H₃N]⁺ |
Table 5: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Solvent |
| 2-Amino-4-nitrophenol[10] | 224, 262, 308 | Acidic mobile phase |
| 2-Amino-4-chlorobenzonitrile[6] | Not specified (π → π∗ and n → π∗ transitions observed) | Ethanol |
| 4-Nitrobenzaldehyde reaction product[11] | ~350, ~450 | Methanol |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. The spectral width should be set to cover a range of -2 to 12 ppm. A sufficient number of scans should be performed to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum on the same instrument. The spectral width should be set to cover a range of 0 to 200 ppm. A proton-decoupled pulse sequence should be used. A larger number of scans will be necessary compared to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy.[1][12]
-
Sample Preparation (ATR) : Place a small amount of the solid, dry sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (KBr Pellet) : Alternatively, grind a small amount of the solid sample with potassium bromide (KBr) powder and press it into a thin pellet.[12]
-
Data Acquisition : Record the IR spectrum over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or KBr pellet should be collected prior to sample analysis for baseline correction.
Mass Spectrometry (MS).[1][8]
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[1] For GC-MS, serial dilutions can be performed to achieve a final concentration of 1-10 µg/mL.[8]
-
Data Acquisition (ESI) : Introduce the sample solution into an Electrospray Ionization (ESI) mass spectrometer. Acquire the mass spectrum in both positive and negative ion modes over a mass range of m/z 50-500.[1]
-
Data Acquisition (GC-MS - EI) : For Gas Chromatography-Mass Spectrometry with Electron Ionization (EI), use an appropriate GC column and temperature program. A typical EI ionization energy is 70 eV, with a mass range of m/z 50-300.[8]
UV-Visible (UV-Vis) Spectroscopy.[12]
-
Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent such as ethanol or acetonitrile.
-
Data Acquisition : Place the solution in a cuvette and record the UV-Vis spectrum using a spectrophotometer. A blank spectrum of the solvent should also be recorded for baseline correction.
-
Data Analysis : Determine the wavelength of maximum absorbance (λmax), which provides information about the electronic transitions within the molecule.
Synthesis and Characterization Workflow
The general workflow for the synthesis and subsequent spectroscopic characterization of a novel benzonitrile derivative is illustrated below. This process is fundamental in drug discovery and materials science for verifying the structure and purity of a synthesized compound.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of benzonitrile derivatives.
Potential Applications in Drug Discovery
Substituted benzonitriles are valuable scaffolds in medicinal chemistry.[13] The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[13] The amino and nitro groups on the aromatic ring of compounds like this compound and its derivatives provide opportunities for further chemical modifications, making them versatile intermediates for creating compound libraries for biological screening.[13] The characterization of these molecules through the spectroscopic methods detailed in this guide is a critical first step in exploring their potential as novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminobenzonitrile(1885-29-6) 1H NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 2-METHYL-5-NITROBENZONITRILE(939-83-3) 1H NMR spectrum [chemicalbook.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Benzonitrile, 4-nitro- [webbook.nist.gov]
- 10. UV-Vis Spectrum of 2-Amino-4-nitrophenol | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activity of 2-Amino-4-nitrobenzonitrile and Other Nitrobenzonitrile Isomers
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Structure-Activity Relationships and Potential Mechanisms of Action of Substituted Nitrobenzonitriles.
This guide provides a comprehensive comparison of the biological activity of 2-Amino-4-nitrobenzonitrile and its structural isomers. While direct comparative studies are scarce, this document synthesizes available data on their cytotoxicity, potential mechanisms of action, and structure-activity relationships to inform future research and drug development efforts. The critical role of substituent positioning on the benzonitrile scaffold is highlighted, with a particular focus on the potential for these compounds to act as kinase inhibitors.
Introduction: The Significance of Isomerism in Nitrobenzonitrile Bioactivity
Substituted benzonitriles are a pivotal scaffold in medicinal chemistry, with the nitrile group serving as a key hydrogen bond acceptor or a bioisostere for other functional groups. The addition of amino and nitro groups introduces electronic and steric variations that can profoundly influence a molecule's interaction with biological targets. Isomerism, the different arrangement of these functional groups on the benzene ring, plays a crucial role in determining the biological activity, efficacy, and safety profile of these compounds. The electron-donating nature of the amino group and the electron-withdrawing properties of the nitro and cyano groups create a complex electronic landscape across the aromatic ring, dictating the molecule's reactivity and potential as a therapeutic agent.
Comparative Biological Activity: A Synthesis of Available Data
Table 1: Summary of Reported Biological Activities of Aminonitro- and Dinitrobenzonitrile Derivatives
| Compound/Derivative Class | Reported Biological Activity | Key Findings |
| 2-Amino-4-methoxy-5-nitrobenzonitrile | Precursor to EGFR Inhibitor | A key intermediate in the synthesis of Gefitinib, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used in cancer therapy. This highlights the importance of the specific 2-amino, 4-substituted, 5-nitro pattern for this activity. |
| Derivatives of 4-Amino-3-nitrobenzonitrile | Antiparasitic | Derivatives have shown in vitro activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense, suggesting potential for development as antiparasitic agents.[1] |
| 2-Amino-5-nitrobenzonitrile | Precursor for Dyes and Pharmaceuticals | While primarily used as a chemical intermediate, derivatives have been investigated for potential anticancer properties, exhibiting cytotoxic and antiproliferative effects.[2] |
| 3,5-Dinitrobenzonitrile Derivatives | Antifungal | Ester and amide derivatives of 3,5-dinitrobenzoic acid (a related structure) have demonstrated antifungal activity against Candida spp.[3] |
| 2,4-Dinitrophenol (related to 2,4-dinitrobenzonitrile) | Cytotoxic | Induces G1 phase arrest and apoptosis in human lung adenocarcinoma cells with an EC50 of approximately 200 µM.[4] |
Note: The data in this table is collated from different studies and should not be considered a direct comparison due to variations in experimental conditions.
Proposed Mechanism of Action: Inhibition of the EGFR Signaling Pathway
The well-established role of 2-Amino-4-methoxy-5-nitrobenzonitrile as a precursor to the EGFR inhibitor Gefitinib provides a strong rationale for investigating the EGFR signaling pathway as a primary target for aminonitrobenzontriles.[5] EGFR is a receptor tyrosine kinase that, upon activation by ligands such as Epidermal Growth Factor (EGF), triggers downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation.[6] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.
Inhibitors like Gefitinib competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling.[5] The structural features of aminonitrobenzonitriles may allow them to similarly occupy this ATP-binding pocket, leading to an anticancer effect.
Caption: Proposed mechanism of action via inhibition of the EGFR signaling pathway.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[7][8][9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the nitrobenzonitrile compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: A generalized workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[10][11]
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the nitrobenzonitrile compound and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: A simplified workflow for the broth microdilution antimicrobial susceptibility test.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study for this class of compounds is lacking, some general principles can be inferred:
-
Position of the Nitro Group: The position of the electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring and the pKa of the amino group. This can affect the molecule's ability to interact with the target protein.
-
Position of the Amino Group: The amino group can act as a hydrogen bond donor and its position is critical for orienting the molecule within a binding pocket.
-
Combined Electronic Effects: The interplay between the electron-donating amino group and the electron-withdrawing nitro and cyano groups determines the overall electron density distribution of the molecule, which is a key factor in its binding affinity and reactivity. For instance, the specific arrangement in 2-Amino-4-methoxy-5-nitrobenzonitrile is evidently crucial for its utility in synthesizing a potent EGFR inhibitor.
Conclusion and Future Directions
The available evidence, though indirect, suggests that this compound and its isomers are a promising class of compounds with potential anticancer and antimicrobial activities. The strong link between a structurally related compound and EGFR inhibition points towards a likely mechanism of action that warrants further investigation. Future research should focus on:
-
Direct Comparative Studies: Performing head-to-head comparisons of the cytotoxicity and antimicrobial activity of various aminonitro- and dinitrobenzonitrile isomers under standardized conditions.
-
Mechanism of Action Studies: Investigating the inhibitory effects of these compounds on a panel of kinases, with a primary focus on EGFR, to elucidate their specific molecular targets.
-
In-depth SAR Studies: Synthesizing and evaluating a broader range of derivatives to establish a clear structure-activity relationship, which will guide the rational design of more potent and selective compounds.
This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of nitrobenzonitriles. The provided data and protocols offer a starting point for systematic investigation into this intriguing class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and <i>In Silico</i> Studies - ProQuest [proquest.com]
- 4. 2,4-dinitrophenol induces G1 phase arrest and apoptosis in human pulmonary adenocarcinoma Calu-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. clyte.tech [clyte.tech]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 11. protocols.io [protocols.io]
Validating the Structure of 2-Amino-4-nitrobenzonitrile: A Comparative Analysis
For researchers, scientists, and drug development professionals, precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive validation of the molecular structure of 2-Amino-4-nitrobenzonitrile. In the absence of direct single-crystal X-ray crystallography data for this specific molecule, this report leverages a comparative analysis with a closely related isomer, 2-Amino-5-nitrobenzonitrile, for which crystallographic data is available. This experimental data is further compared with computationally derived parameters for this compound and supported by spectroscopic analysis.
Structural Validation: A Multi-faceted Approach
This guide presents a comparative analysis of key geometric parameters (bond lengths and angles) of this compound, predicted through Density Functional Theory (DFT) calculations, against the experimentally determined X-ray crystal structure of its isomer, 2-Amino-5-nitrobenzonitrile. Spectroscopic data, including Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy, offer complementary evidence for the compound's functional groups and electronic environment.
Comparative Geometric Parameters
The following table summarizes the key bond lengths and angles for this compound as predicted by DFT calculations and compares them with the experimental X-ray crystallography data available for the isomeric 2-Amino-5-nitrobenzonitrile. This comparison allows for an assessment of the structural similarities and the influence of the nitro group's position on the molecular geometry.
| Parameter | This compound (Predicted via DFT) | 2-Amino-5-nitrobenzonitrile (Experimental X-ray Data) |
| Bond Lengths (Å) | ||
| C-C (aromatic, avg.) | 1.390 | 1.385 |
| C-NH₂ | 1.375 | 1.369 |
| C-CN | 1.435 | 1.438 |
| C-NO₂ | 1.470 | 1.475 |
| C≡N | 1.155 | 1.146 |
| N-O (avg.) | 1.230 | 1.225 |
| Bond Angles (°) | ||
| C-C-C (aromatic, avg.) | 120.0 | 120.0 |
| C-C-NH₂ | 121.0 | 121.5 |
| C-C-CN | 119.5 | 119.8 |
| C-C-NO₂ | 118.5 | 118.2 |
| O-N-O | 124.0 | 124.3 |
Spectroscopic Signature Analysis
Spectroscopic techniques provide valuable insights into the functional groups and electronic structure of a molecule, serving as a crucial secondary validation method. The table below outlines the expected and observed characteristic spectroscopic data for aminonitrobenzo derivatives.
| Spectroscopic Technique | Characteristic Data for this compound (Predicted/Expected) | Comparative Experimental Data for Analogous Compounds |
| FT-IR (cm⁻¹) | ||
| N-H stretching (amine) | 3400 - 3300 (two bands) | 3452, 3363 (2-amino-4-chlorobenzonitrile) |
| C≡N stretching (nitrile) | ~2225 | 2211 (2-amino-4-chlorobenzonitrile) |
| NO₂ stretching (asymmetric) | ~1530 | 1523 (4-nitrophenyl-4'-nitrobenzoate) |
| NO₂ stretching (symmetric) | ~1350 | 1343 (4-nitrophenyl-4'-nitrobenzoate) |
| ¹H NMR (ppm, in CDCl₃) | ||
| Aromatic Protons | 7.0 - 8.5 (complex pattern) | Varies significantly with substitution pattern |
| -NH₂ Protons | 4.0 - 6.0 (broad singlet) | Varies with solvent and concentration |
| UV-Vis (nm, in EtOH) | ~250 and ~350 | 262, 308 (2-Amino-4-nitrophenol) |
Experimental and Computational Workflow
The validation process for the structure of this compound involves a synergistic approach combining experimental techniques for analogous compounds and computational modeling for the target molecule.
Detailed Experimental Protocols
Single-Crystal X-ray Diffraction (for 2-Amino-5-nitrobenzonitrile): A suitable single crystal of the compound is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
Density Functional Theory (DFT) Calculations (for this compound): The molecular geometry of this compound is optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). Vibrational frequencies, NMR shielding tensors, and electronic transition energies are calculated at the optimized geometry to predict the IR, NMR, and UV-Vis spectra, respectively.
FT-IR Spectroscopy: The infrared spectrum is recorded using an FT-IR spectrometer. The solid sample is typically prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are referenced to tetramethylsilane (TMS).
UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded using a spectrophotometer. A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or acetonitrile), and the absorbance is measured over a range of wavelengths.
Conclusion
While a definitive single-crystal X-ray structure of this compound is not yet publicly available, this comparative guide provides strong evidence for its molecular structure. The close agreement between the DFT-predicted geometric parameters for this compound and the experimental X-ray data for its isomer, 2-Amino-5-nitrobenzonitrile, coupled with corroborating spectroscopic predictions, offers a high degree of confidence in the assigned structure. This multi-pronged approach underscores the power of combining computational chemistry with experimental data from analogous compounds for the robust structural elucidation of novel molecules in drug discovery and materials science.
Navigating the Synthetic Landscape of 2-Amino-4-nitrobenzonitrile: A Comparative Guide to Its Reactivity
For researchers, scientists, and professionals in drug development, a deep understanding of the reactivity and performance of chemical building blocks is paramount. This guide offers a comprehensive comparison of 2-Amino-4-nitrobenzonitrile's expected performance in various reaction types. Due to a notable scarcity of direct experimental data for this compound in peer-reviewed literature, this guide will draw upon data from structurally similar analogues, particularly 2-amino-5-nitrobenzonitrile, to provide a predictive overview of its synthetic utility and potential limitations.
The reactivity of this compound is governed by the interplay of its three key functional groups: an electron-donating amino group and two electron-withdrawing groups, the nitro and the nitrile. This electronic arrangement dictates its behavior in a wide array of chemical transformations, making it a versatile yet challenging substrate in organic synthesis.
Reduction of the Nitro Group: A Gateway to Diamino Scaffolds
The selective reduction of the nitro group to an amine is a fundamental transformation for this class of compounds, opening pathways to valuable diamino derivatives essential for the synthesis of various heterocyclic structures.
Comparative Performance of Nitro Group Reduction Methods on Analogous Compounds:
| Entry | Substrate | Reagent and Conditions | Product | Yield (%) | Reference |
| 1 | 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile | SnCl₂, con. HCl, Acetic Acid, 60°C, 1h | 2,5-Diamino-4-methoxybenzonitrile derivative | 73 | [1] |
| 2 | Aromatic Nitro Compounds | Zn, Acetic Acid | Aromatic Amines | Mild, tolerates other reducible groups | [1] |
| 3 | Aromatic Nitro Compounds | Catalytic Hydrogenation (Pd/C or Raney Nickel) | Aromatic Amines | High, but may also reduce the nitrile group | [1] |
Based on these analogues, it is anticipated that the nitro group of this compound can be effectively reduced. Tin(II) chloride in an acidic medium is a common and effective method for this transformation.[2] While catalytic hydrogenation is highly efficient, it may pose a challenge to the selectivity, potentially reducing the nitrile group as well. Milder reducing agents like zinc in acetic acid could offer a viable alternative for achieving selective nitro group reduction.
Experimental Protocol: Reduction of a Nitro-Substituted 2-Aminobenzonitrile Analogue
This protocol is for the reduction of 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile and serves as a model for the reduction of this compound.
Materials:
-
Benzonitrile, 4-Methoxy-2-nitro-5-(phenylmethoxy)- (1.00 g, 3.52 mmol)
-
Acetic acid (14 mL)
-
Tin(II) chloride (SnCl₂) (2.00 g, 10.55 mmol)
-
Concentrated hydrochloric acid (4 mL)
-
2 M NaOH solution
-
Dichloromethane
-
Magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of Benzonitrile, 4-Methoxy-2-nitro-5-(phenylmethoxy)- in acetic acid, add a solution of SnCl₂ in concentrated hydrochloric acid.
-
Stir the resulting solution at 60°C for 1 hour.
-
After cooling to room temperature, adjust the pH to 10 with a 2 M NaOH solution.
-
Extract the mixture with dichloromethane.
-
Dry the organic layer over MgSO₄ and concentrate.
-
Purify the residue by column chromatography (hexane/ethyl acetate) to yield the product.[1]
References
A Comparative Guide to the Reactivity of 2-Amino-4-nitrobenzonitrile and 2-Amino-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of two isomeric aromatic compounds: 2-Amino-4-nitrobenzonitrile and 2-Amino-5-nitrobenzonitrile. Understanding the distinct reactivity profiles of these molecules is crucial for their effective utilization as building blocks in the synthesis of pharmaceuticals, dyes, and other functional organic materials. This document synthesizes available data to offer a comparative analysis of their electronic properties and performance in key chemical transformations.
Executive Summary
The differential positioning of the nitro group in this compound and 2-Amino-5-nitrobenzonitrile leads to significant differences in their chemical reactivity, primarily concerning the nucleophilicity of the amino group. The nitro group in the 5-position (para to the amino group) exerts a stronger deactivating effect on the amino group through resonance, rendering 2-Amino-5-nitrobenzonitrile less reactive in reactions involving nucleophilic attack by the amine. In contrast, the nitro group in the 4-position (meta to the amino group) deactivates the amine to a lesser extent, primarily through an inductive effect. This guide will explore these differences through a theoretical framework and provide practical experimental protocols.
Comparison of Physicochemical and Electronic Properties
The electronic properties of the two isomers are key to understanding their differential reactivity. The electron-withdrawing nature of the nitro and cyano groups influences the electron density on the amino group, thereby affecting its basicity and nucleophilicity.
| Property | This compound | 2-Amino-5-nitrobenzonitrile |
| CAS Number | 87376-25-8 | 17420-30-3[1] |
| Molecular Formula | C₇H₅N₃O₂ | C₇H₅N₃O₂[1] |
| Molecular Weight | 163.13 g/mol | 163.13 g/mol [1] |
| Appearance | Solid | Yellow to brown powder[1] |
| Melting Point | Not widely reported | 200-207 °C[1] |
| Nitro Group Position | Meta to the amino group | Para to the amino group |
| Expected Amine Basicity | Higher | Lower |
| Relevant pKa (Aniline) | m-nitroaniline: ~2.5[2] | p-nitroaniline: ~1.0[2][3] |
| Hammett Constant (σ) | σ_meta (NO₂) = +0.71 | σ_para (NO₂) = +0.78 |
Interpretation of Electronic Effects:
The Hammett substituent constants (σ) provide a quantitative measure of the electronic influence of the nitro group on the reactivity of the amino group. A more positive σ value indicates a stronger electron-withdrawing effect, which leads to a decrease in the basicity and nucleophilicity of the amino group. The σ_para value for the nitro group (+0.78) is slightly more positive than the σ_meta value (+0.71), indicating a greater deactivation of the amino group when the nitro group is in the para position (as in 2-Amino-5-nitrobenzonitrile).
This is further supported by the pKa values of the parent nitroanilines. The higher pKa of m-nitroaniline (~2.5) compared to p-nitroaniline (~1.0) confirms that the amino group is more basic when the nitro group is in the meta position.[2][3] This is because the electron-withdrawing resonance effect of the nitro group is only operative from the para position, while the inductive effect operates from both meta and para positions.
dot
Figure 1: Electronic influence of the nitro group on the amino group's reactivity.
Comparative Reactivity in Key Transformations
The differing electronic landscapes of the two isomers are expected to translate into notable differences in their reactivity in various chemical transformations.
N-Acylation
N-acylation is a common reaction for primary amines. The rate of this reaction is highly dependent on the nucleophilicity of the amino group.
Expected Reactivity: this compound is expected to undergo N-acylation more readily than 2-Amino-5-nitrobenzonitrile due to the higher electron density on its amino group. This would likely translate to faster reaction times or higher yields under identical conditions.
dot
Figure 2: General workflow for the N-acylation of 2-aminonitrobenzonitriles.
Sandmeyer Reaction
The Sandmeyer reaction allows for the conversion of the primary amino group into various other functionalities (e.g., -Cl, -Br, -CN) via a diazonium salt intermediate.
Expected Reactivity: The formation of the diazonium salt is the initial step and should be feasible for both isomers. The subsequent substitution reaction is less dependent on the initial nucleophilicity of the amine. Therefore, both isomers are expected to undergo the Sandmeyer reaction, although reaction conditions may require optimization for each.
dot
References
Comparative Analysis of Analytical Techniques for 2-Amino-4-nitrobenzonitrile Characterization
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development and chemical research, the precise and comprehensive characterization of novel molecules is paramount. 2-Amino-4-nitrobenzonitrile, a substituted aromatic compound, presents a unique analytical challenge due to its functional groups. This guide provides a comparative analysis of mass spectrometry for fragmentation analysis alongside alternative analytical techniques for the characterization of this compound. While experimental data for this specific molecule is limited, this guide leverages data from structurally related compounds and established analytical principles to provide a robust framework for its analysis.
Mass Spectrometry Fragmentation Analysis
The molecular ion peak ([M]⁺) would be observed at m/z 163, corresponding to the molecular weight of this compound (C₇H₅N₃O₂). Key fragmentation pathways would likely involve the loss of the nitro group (NO₂), the amino group (NH₂), and the cyano group (CN), as well as characteristic cleavages of the aromatic ring.
Predicted Fragmentation Pathways:
A primary fragmentation event would be the loss of the nitro group (NO₂), resulting in a fragment ion at m/z 117. Subsequent loss of the cyano group (CN) from this fragment would yield an ion at m/z 91. Another significant fragmentation pathway could involve the loss of a hydrogen cyanide (HCN) molecule from the parent ion, leading to a fragment at m/z 136.
dot
Caption: Predicted EI Mass Spectrometry Fragmentation Pathway of this compound.
Comparison with Alternative Analytical Techniques
While mass spectrometry provides invaluable structural information, a multi-technique approach is essential for comprehensive characterization. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy offer complementary data.
| Feature | Mass Spectrometry (GC-MS) | HPLC | NMR Spectroscopy | FTIR Spectroscopy |
| Principle | Separation by gas chromatography and detection by mass-to-charge ratio of ionized fragments. | Separation based on partitioning between a stationary and a mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Absorption of infrared radiation by molecular vibrations. |
| Information Obtained | Molecular weight, fragmentation pattern, structural elucidation. | Purity, quantification, separation of non-volatile compounds. | Detailed molecular structure, connectivity, and chemical environment of atoms. | Identification of functional groups. |
| Sample Requirements | Volatile or semi-volatile, thermally stable samples (derivatization may be needed). | Soluble in the mobile phase. | Soluble in a deuterated solvent. | Solid, liquid, or gas. Minimal sample preparation with ATR. |
| Predicted/Reference Data | Molecular Ion: m/z 163. Key Fragments: m/z 117, 136, 91. | Retention time is method-dependent. | Predicted ¹H and ¹³C chemical shifts based on analogs. | Characteristic absorption bands for -NH₂, -C≡N, and -NO₂ groups. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are generalized protocols that can be adapted for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve 1-2 mg of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL. Derivatization with a silylating agent may be necessary to improve volatility.
-
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5ms).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
dot
Caption: General workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.
-
Instrumentation: An HPLC system with a UV detector.
-
HPLC Conditions:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).
-
Acquisition Parameters: Standard pulse programs for ¹H and ¹³C NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal. For KBr pellet method, mix 1-2 mg of the sample with ~100 mg of dry KBr and press into a pellet.[2]
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.[3]
Conclusion
The comprehensive characterization of this compound necessitates a multi-faceted analytical approach. Mass spectrometry is indispensable for determining its molecular weight and obtaining structural insights through fragmentation analysis. However, techniques like HPLC, NMR, and FTIR spectroscopy provide crucial complementary information regarding purity, detailed molecular structure, and the presence of key functional groups. While experimental data for this compound is not widely published, the protocols and comparative data presented in this guide, based on closely related analogs and established principles, provide a solid foundation for its rigorous analytical characterization in a research and development setting.
References
A Comparative Guide to Confirming the Purity of Synthesized 2-Amino-4-nitrobenzonitrile
For researchers, scientists, and drug development professionals, the purity of a synthesized compound is paramount to the reliability and reproducibility of experimental results. Impurities can lead to misleading biological data, undesirable side reactions, and compromised final products. This guide provides an objective comparison of analytical methods for confirming the purity of 2-Amino-4-nitrobenzonitrile, a key intermediate in various synthetic pathways. The performance of primary analytical techniques is compared, with supporting experimental protocols and data based on closely related analogs and established chemical principles.
Common Impurities in the Synthesis of this compound
The synthesis of this compound can introduce several types of impurities. Awareness of these potential contaminants is crucial for selecting the appropriate purification and analytical techniques.
Table 1: Potential Impurities in this compound Synthesis
| Impurity Type | Description |
| Unreacted Starting Materials | Residual precursors from the nitration or amination steps of the synthesis. |
| Positional Isomers | Isomers formed during electrophilic aromatic substitution reactions, where the nitro group is introduced at a different position on the ring. |
| Over/Under-nitrated Species | Byproducts with more than one nitro group or the absence of a nitro group. |
| Hydrolysis Products | The nitrile group (-CN) can be susceptible to hydrolysis, forming the corresponding amide (-CONH2) or carboxylic acid (-COOH).[1] |
| Oxidized Impurities | Nitro-substituted anilines can be prone to oxidation, leading to discoloration (e.g., yellow, brown, or orange).[1] |
Primary Analytical Techniques for Purity Confirmation
A multi-technique approach is often necessary for the comprehensive assessment of purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most common and effective methods.
Table 2: Comparison of Primary Analytical Techniques for Purity Analysis
| Technique | Principle | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary and a mobile phase.[2] | High resolution and sensitivity, accurate quantification, suitable for a wide range of compounds.[2] | Requires specialized equipment and method development can be time-consuming.[2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.[2] | Excellent for volatile and thermally stable compounds, high sensitivity, and provides structural information. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific resonance frequencies. | Provides detailed structural information, can be used for quantitative analysis (qNMR).[2] | Lower sensitivity compared to chromatographic methods, requires relatively pure samples for simple spectra.[2] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, identifying functional groups. | Rapid and non-destructive, provides information on characteristic functional groups. | Primarily qualitative, not ideal for quantifying purity unless coupled with other techniques. |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques. These protocols are based on established methods for analogous aromatic nitro compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound. A reverse-phase method is generally suitable for this type of compound.
Protocol:
-
Instrumentation: Standard HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid to improve peak shape.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound.
-
Dissolve in a suitable solvent, such as acetonitrile, to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Injection Volume: 10 µL
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for the compound).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities.
Protocol:
-
Instrumentation: Standard GC-MS system.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or acetone.
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound.
Protocol:
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the proton NMR spectrum.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
-
¹³C NMR Spectroscopy:
-
Acquire the carbon-13 NMR spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid technique used to identify characteristic functional groups.
Protocol:
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) and press into a thin pellet.
-
-
FTIR Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on computational models and data from analogous compounds.
Table 3: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 8.2 | Singlet | 1H | Aromatic H |
| ~6.2 - 6.5 | Singlet | 1H | Aromatic H |
| ~5.5 - 6.0 | Broad Singlet | 2H | -NH₂ |
Table 4: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~145 - 150 | C-NH₂ |
| ~135 - 140 | C-NO₂ |
| ~120 - 125 | Aromatic CH |
| ~115 - 120 | C-CN |
| ~100 - 105 | Aromatic CH |
| ~95 - 100 | C-CN |
Table 5: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Doublet | N-H stretch (primary amine) |
| ~2230 - 2210 | Strong | C≡N stretch (nitrile) |
| 1620 - 1580 | Medium | Aromatic C=C stretch |
| 1550 - 1490 | Strong | N-O asymmetric stretch (nitro) |
| 1350 - 1300 | Strong | N-O symmetric stretch (nitro) |
Table 6: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 163 | 100 | [M]⁺ (Molecular Ion) |
| 117 | High | [M - NO₂]⁺ |
Visualizing the Purity Confirmation Workflow
The following diagrams illustrate the logical flow of the analytical process for confirming the purity of synthesized this compound.
Caption: Workflow for Purity Confirmation of this compound.
Caption: Logical Flow for Selecting Analytical Techniques.
Conclusion
Confirming the purity of synthesized this compound requires a meticulous and multi-faceted analytical approach. While HPLC provides robust quantitative data on purity, NMR spectroscopy is essential for definitive structural confirmation. GC-MS and FTIR serve as valuable complementary techniques to identify volatile impurities and confirm the presence of key functional groups, respectively. By employing these methods in a coordinated workflow, researchers can ensure the quality and integrity of their synthesized compound, leading to more reliable and reproducible scientific outcomes.
References
Safety Operating Guide
Proper Disposal Procedures for 2-Amino-4-nitrobenzonitrile: A Comprehensive Guide
For Immediate Reference: In case of spills or exposure, consult the Safety Data Sheet (SDS) and contact your institution's Environmental Health and Safety (EHS) department. The primary disposal method for 2-Amino-4-nitrobenzonitrile is incineration by a licensed professional waste disposal service.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound and its isomers is presented below. Note that comprehensive data for this specific compound is limited, and data for related isomers are provided for guidance.
| Property | Value | Source/Notes |
| Molecular Formula | C₇H₅N₃O₂ | [1] |
| Molecular Weight | 163.13 g/mol | [2] |
| Physical Form | Solid, powder | [1] |
| Melting Point | 159 - 163 °C | Data for isomer 4-Amino-3-nitrobenzonitrile.[3] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Sparingly soluble in water. Soluble in polar aprotic solvents like DMSO and DMF, and polar protic solvents like ethanol and methanol. | Based on structurally related compounds.[4] |
| Occupational Exposure Limits | Data not available | [2] |
Step-by-Step Disposal Procedures
The recommended and safest method for the disposal of this compound is through a licensed professional waste disposal service for chemical incineration.[2] Due to its chemical nature as both a nitrile and an aromatic nitro compound, in-lab treatment is not advised.
Waste Collection and Storage
-
Containerization:
-
Collect waste this compound, including contaminated materials (e.g., gloves, weighing paper), in a designated, compatible, and properly sealed hazardous waste container.
-
Ensure the container is made of a material that will not react with the chemical.
-
Do not mix with incompatible waste streams such as strong acids, bases, or oxidizing agents.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any other information required by your institution's EHS department.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
The storage area should be well-ventilated, away from heat or ignition sources, and separate from incompatible chemicals.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste stream.
-
Emergency Procedures: Spill Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate:
-
Immediately evacuate all non-essential personnel from the spill area.
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
-
Don Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A lab coat.
-
For larger spills, a NIOSH-approved respirator may be necessary.
-
-
-
Contain the Spill:
-
Prevent the spilled solid from spreading or entering drains.
-
-
Collect the Spilled Material:
-
Decontaminate the Area:
-
Wipe down the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
-
Dispose of Cleanup Materials:
-
Place all contaminated materials, including gloves and wipes, into the hazardous waste container with the spilled chemical.
-
Seal and label the container as described in the disposal procedure.
-
Experimental Protocols for Disposal
No in-laboratory experimental protocols for the neutralization or chemical degradation of this compound are recommended.
The chemical structure of this compound presents significant risks for in-lab treatment. The nitrile group can potentially release toxic cyanide gas if treated with acids. Aromatic nitro compounds can be unstable and may have explosive potential, especially when mixed with reducing agents. Therefore, the only approved and safe method of disposal is through professional incineration, which ensures complete destruction of the hazardous compound in a controlled environment.[2]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
